Mechanistic Utility and Synthetic Applications of 2-Methoxy-2-methylpentan-1-amine in Advanced Organic Synthesis
Executive Summary In the realm of advanced organic synthesis and drug development, the selection of specific aliphatic amines dictates the thermodynamic and kinetic success of molecular assembly. 2-Methoxy-2-methylpentan...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of advanced organic synthesis and drug development, the selection of specific aliphatic amines dictates the thermodynamic and kinetic success of molecular assembly. 2-Methoxy-2-methylpentan-1-amine (CAS 17697-32-4) is a highly specialized building block[1]. Unlike simple linear primary amines, its structural topology features a primary amine adjacent to a highly substituted C2 carbon bearing both a methyl and a methoxy group. This
β
-heteroatom-substituted, quaternary-like center imparts unique steric and electronic constraints. As a Senior Application Scientist, I present this whitepaper to dissect the mechanistic logic, physical organic principles, and validated protocols for deploying this complex amine in modern synthetic workflows.
Structural and Electronic Profiling: The Mechanism of Reactivity
The "mechanism of action" of 2-Methoxy-2-methylpentan-1-amine in a synthetic flask is governed by three interconnected physical organic principles:
A. The Thorpe-Ingold (gem-Dialkyl) Effect and Conformational Locking
The reactivity of this amine is fundamentally driven by the Thorpe-Ingold effect[2][3]. The presence of the bulky methyl and methoxy groups at the C2 position compresses the internal bond angles of the alkyl chain (angle compression). This steric crowding restricts the rotameric freedom of the molecule, forcing the primary amine into a pre-organized, reactive trajectory[4]. While absolute steric bulk slows down intermolecular attacks, the pre-organization drastically lowers the entropic barrier for specific cross-coupling transition states.
B. Bidentate Chelation and Hemilability
Beyond steric bulk, the proximity of the primary amine (hard nitrogen donor) and the methoxy group (oxygen donor) allows this molecule to act as a bidentate (N,O) ligand. In transition-metal-catalyzed reactions, the methoxy group can transiently coordinate to the metal center (e.g., Palladium), stabilizing reactive intermediates before dissociating to allow product release—a phenomenon known as hemilability.
C. Steric Shielding and Chemoselectivity
The
β
-branching provides a dense steric shield around the nucleophilic nitrogen. While this reduces the rate of simple
SN2
alkylations compared to unhindered amines, it provides exquisite chemoselectivity. It effectively prevents over-alkylation, allowing reactions to stop cleanly at the secondary amine stage without requiring exhaustive protecting-group manipulations.
Logical flow of how C2 gem-disubstitution dictates the reactivity of the amine.
Key Synthetic Workflows & Protocols
Working with sterically encumbered amines requires moving beyond classical conditions. The following protocols are designed as self-validating systems, ensuring that causality and mechanistic logic drive the experimental setup.
Coupling a
β
-branched primary amine to an aryl halide requires overcoming severe steric repulsion during the amine coordination step of the catalytic cycle[5]. We utilize a bulky, electron-rich biaryl phosphine ligand (e.g., BrettPhos) specifically designed to accommodate bulky primary amines and accelerate reductive elimination[6].
Mechanistic Rationale for Reagents:
Catalyst/Ligand:Pd2(dba)3
with BrettPhos. The extreme steric bulk of BrettPhos prevents the formation of unreactive bis-amine palladium complexes, ensuring a mono-ligated active Pd(0) species.
Base: Sodium tert-butoxide (NaOtBu). A strong alkoxide base is required to deprotonate the stable Pd(II)-amine intermediate in non-polar solvents[7].
Solvent: Anhydrous Toluene. Non-polar solvents favor the crucial reductive elimination step by destabilizing the charged intermediates, driving the reaction forward[7][8].
Step-by-Step Methodology:
Preparation (Causality): In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with Aryl Halide (1.0 equiv),
Pd2(dba)3
(2.5 mol%), BrettPhos (5.0 mol%), and NaOtBu (1.5 equiv). Reasoning: Assembling in a glovebox prevents catalyst deactivation by atmospheric oxygen and moisture, which rapidly quench the active Pd(0) species.
Amine Addition: Add 2-Methoxy-2-methylpentan-1-amine (1.2 equiv) dissolved in anhydrous toluene (0.2 M relative to aryl halide). Seal the flask and transfer to a fume hood.
Thermal Activation & Self-Validation: Heat the reaction mixture to 100°C with vigorous stirring for 12-16 hours. Validation Check: Monitor the reaction via LC-MS. The disappearance of the aryl halide peak and the emergence of the product mass confirm successful oxidative addition and subsequent coupling.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Hexanes/EtOAc). The steric bulk of the amine often increases the
Rf
value of the product compared to standard secondary amines, aiding in separation.
Buchwald-Hartwig catalytic cycle highlighting steric influence during coordination.
Protocol B: Chemoselective Amidation via HATU
Standard coupling reagents (EDC/HOBt) often fail with
β
-branched amines due to the slow attack of the sterically hindered nitrogen on the active ester, leading to hydrolysis side-reactions. HATU is employed to generate a highly reactive 7-aza-HOBt active ester, which rapidly collapses even when attacked by hindered nucleophiles.
Step-by-Step Methodology:
Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at room temperature. Causality: DIPEA is sterically hindered and non-nucleophilic, ensuring it acts solely as a base to deprotonate the acid without competing for the active ester.
Coupling: Add 2-Methoxy-2-methylpentan-1-amine (1.1 equiv) dropwise. Stir for 4-6 hours.
Validation & Isolation: Quench with saturated aqueous
NaHCO3
. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF. Dry over
Na2SO4
and concentrate.
Quantitative Benchmarking Data
To illustrate the impact of the C2-substitution, the following table summarizes representative benchmarking data comparing 2-Methoxy-2-methylpentan-1-amine to an unhindered primary amine (n-Hexylamine) under identical standardized conditions.
β
-branching provides profound steric shielding, naturally halting the reaction at the secondary amine.
Amidation Rate (HATU,
t1/2
)
45 mins
10 mins
Angle compression forces proximity, but absolute bulk slows the initial nucleophilic attack on the active ester.
Ligand Hemilability (Pd-coordination)
Observed (N,O-bidentate)
None (N-monodentate)
The C2-methoxy group provides a secondary coordination site, stabilizing transient metallic intermediates.
Conclusion
2-Methoxy-2-methylpentan-1-amine is not merely a passive structural unit; it is an active participant in directing the outcome of organic syntheses. By leveraging the Thorpe-Ingold effect and understanding the thermodynamic requirements of sterically hindered cross-couplings, researchers can utilize this amine to construct metabolically stable, conformationally locked pharmacophores and advanced catalytic ligands with high precision.
Preliminary Investigation of 2-Methoxy-2-methylpentan-1-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract This technical guide provides a comprehensive framework for the preliminary investigation of a novel class of compounds: 2-Methoxy-2-methylpentan-1-amine derivatives. Recognizing the importance of aliphatic amin...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the preliminary investigation of a novel class of compounds: 2-Methoxy-2-methylpentan-1-amine derivatives. Recognizing the importance of aliphatic amines as privileged scaffolds in medicinal chemistry, this document outlines a systematic approach to the design, synthesis, characterization, and initial biological evaluation of these new chemical entities. Detailed, step-by-step protocols for synthesis and a suite of in-vitro assays are provided to enable researchers, scientists, and drug development professionals to assess the potential of these derivatives as starting points for drug discovery programs. The causality behind experimental choices is emphasized to foster a deeper understanding of the drug development process.
Introduction: The Rationale for Investigating 2-Methoxy-2-methylpentan-1-amine Derivatives
Aliphatic amines are ubiquitous in biologically active molecules and approved drugs, serving as crucial pharmacophoric elements that can influence potency, selectivity, and pharmacokinetic properties.[1] The strategic incorporation of a methoxy group and a quaternary carbon center in the 2-Methoxy-2-methylpentan-1-amine scaffold offers several potential advantages in drug design. The methoxy group can modulate lipophilicity and metabolic stability, while the gem-dimethyl group can introduce conformational constraints and potentially enhance binding affinity to biological targets.
This guide details a rational approach to exploring the chemical space around this novel scaffold. By systematically synthesizing and evaluating a library of derivatives, we aim to identify compounds with promising physicochemical and biological profiles that warrant further investigation. This preliminary investigation is a critical first step in de-risking and advancing new chemical entities through the drug discovery pipeline.
Synthesis of 2-Methoxy-2-methylpentan-1-amine Derivatives
The synthesis of the target amine derivatives will be achieved through a two-step process: first, the synthesis of the key ketone intermediate, 2-Methoxy-2-methylpentan-1-one, followed by its conversion to the primary amine via reductive amination.
Synthesis of the Key Intermediate: 2-Methoxy-2-methylpentan-1-one
The synthesis of the α-methoxy ketone is a critical step. Two plausible synthetic routes from readily available starting materials are presented below.
Route A: From 2-Methylpentanoic Acid
This route involves the conversion of a carboxylic acid to the corresponding ketone, a common transformation in organic synthesis.[2][3][4]
Caption: Synthetic Route A to 2-Methoxy-2-methylpentan-1-one.
Experimental Protocol (Route A):
Acid Chloride Formation: To a solution of 2-methylpentanoic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-methylpentanoyl chloride.
Weinreb Amide Formation: Dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable solvent (e.g., dichloromethane) and cool to 0 °C. Add a base (e.g., pyridine or triethylamine) followed by the dropwise addition of the previously prepared 2-methylpentanoyl chloride. Allow the reaction to warm to room temperature and stir until completion. Perform an aqueous work-up and purify the product by column chromatography to yield the Weinreb amide.
Ketone Synthesis: Dissolve the Weinreb amide in an anhydrous etheral solvent (e.g., tetrahydrofuran) and cool to -78 °C. Add a solution of methyllithium or methylmagnesium bromide dropwise. Stir the reaction at this temperature for several hours before quenching with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent and purify by column chromatography to afford 2-Methoxy-2-methylpentan-1-one.
Route B: From 2-Methylpentanenitrile
This alternative route utilizes a nitrile as the starting material, which is converted to the ketone via a Grignard reaction followed by hydrolysis.[5][6][7]
Caption: Synthetic Route B to 2-Methoxy-2-methylpentan-1-one.
Experimental Protocol (Route B):
Grignard Reaction: Prepare a solution of methylmagnesium bromide or methyllithium in an anhydrous etheral solvent. To this solution, add 2-methylpentanenitrile dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the nitrile is consumed (monitored by TLC or GC-MS).
Hydrolysis: Carefully quench the reaction by the slow addition of water, followed by an aqueous acid solution (e.g., 1M HCl). Stir the mixture vigorously until the intermediate imine is fully hydrolyzed to the ketone. Extract the product with an organic solvent and purify by column chromatography.
Reductive Amination to 2-Methoxy-2-methylpentan-1-amine
Reductive amination is a robust and widely used method for the synthesis of primary amines from ketones.[8]
Caption: Reductive Amination of the Ketone Intermediate.
Experimental Protocol:
Imine Formation: To a solution of 2-Methoxy-2-methylpentan-1-one in ethanol, add a solution of ammonia in ethanol and titanium(IV) isopropoxide. Stir the mixture at room temperature under an inert atmosphere.
Reduction: After the formation of the imine is complete (as monitored by an appropriate analytical technique), add sodium borohydride portion-wise at 0 °C.
Work-up and Purification: Allow the reaction to warm to room temperature and stir until the reduction is complete. Quench the reaction with water and filter the resulting precipitate. Extract the filtrate with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to yield 2-Methoxy-2-methylpentan-1-amine.
Diversification: Synthesis of Derivatives
With the parent amine in hand, a library of derivatives can be synthesized through standard N-alkylation or N-acylation reactions to explore structure-activity relationships.
Characterization of Novel Derivatives
Thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized compounds. A combination of spectroscopic techniques should be employed.[9][10][11]
Technique
Purpose
Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Elucidate the carbon-hydrogen framework and confirm the connectivity of atoms.
Characteristic shifts for the methoxy group, the gem-dimethyl groups, the aliphatic chain, and the aminomethyl group.
Mass Spectrometry (MS)
Determine the molecular weight and fragmentation pattern.
A molecular ion peak corresponding to the calculated mass of the derivative.
Infrared (IR) Spectroscopy
Identify key functional groups.
Characteristic absorption bands for N-H stretching (primary amine), C-H stretching, and C-O stretching.
High-Performance Liquid Chromatography (HPLC)
Assess purity.
A single major peak indicating a high degree of purity.
Preliminary In-Vitro Biological Evaluation
A panel of in-vitro assays should be conducted to provide an initial assessment of the drug-like properties of the synthesized derivatives. This early-stage screening helps in prioritizing compounds for further development.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is crucial for predicting its pharmacokinetic behavior.[3][12][13]
Property
Assay
Significance
Solubility
Kinetic and Thermodynamic Solubility Assays
Poor solubility can lead to poor absorption and bioavailability.[10][14][15][16]
Lipophilicity (LogP/LogD)
Shake-flask or HPLC-based methods
Influences membrane permeability, protein binding, and metabolism.
Ionization Constant (pKa)
Potentiometric titration or capillary electrophoresis
Affects solubility, absorption, and interaction with biological targets.
Experimental Workflow: Physicochemical Profiling
Caption: Workflow for Physicochemical Profiling.
Detailed Protocol: Kinetic Solubility Assay using UV-Vis Spectroscopy [17][18][19][20]
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
Aqueous Dilution: Add a small, fixed volume of each DMSO solution to a 96-well plate, followed by the addition of a phosphate-buffered saline (PBS) solution (pH 7.4).
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.
Filtration/Centrifugation: Separate the precipitated compound from the solution by filtration or centrifugation.
Quantification: Measure the concentration of the compound remaining in the supernatant using a UV-Vis plate reader at the compound's λmax.
Data Analysis: Determine the kinetic solubility by comparing the absorbance of the test wells to a standard curve.
In-Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling
Early assessment of ADME properties is critical to identify potential liabilities that could lead to failure in later stages of drug development.[1][17][21][22]
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (human or other species of interest), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound.
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP450 enzymes).
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Centrifuge the samples to precipitate the proteins.
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
Data Analysis: Determine the in-vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Preliminary Cytotoxicity Assessment
It is essential to evaluate the general cytotoxicity of the new derivatives to flag any potential safety concerns early in the discovery process.
Assay
Principle
Endpoint
MTT Assay
Measures the metabolic activity of cells, which is an indicator of cell viability.[12][21][31][32][33]
IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
Cell Seeding: Seed a suitable cell line (e.g., a non-cancerous cell line like HEK293 or a cancer cell line relevant to the intended therapeutic area) into a 96-well plate and allow the cells to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or a detergent solution) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Data Interpretation and Next Steps
The collective data from the synthesis, characterization, and in-vitro evaluation will provide a multi-parameter profile for each derivative. This will enable a data-driven approach to:
Structure-Activity Relationship (SAR) Analysis: Identify key structural features that influence biological activity and physicochemical properties.
Lead Prioritization: Select promising derivatives for further optimization and more extensive biological testing.
Go/No-Go Decisions: Make informed decisions on whether to advance the chemical series or explore alternative scaffolds.
Conclusion
The preliminary investigation of 2-Methoxy-2-methylpentan-1-amine derivatives, as outlined in this guide, provides a robust and efficient pathway for the early stages of a drug discovery program. By adhering to the principles of scientific integrity, employing validated protocols, and focusing on a holistic assessment of both chemical and biological properties, researchers can effectively navigate the complexities of identifying and advancing novel therapeutic candidates.
References
Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A highly chemoselective reductive mono-alkylation of ammonia with ketones. Tetrahedron, 60(7), 1463-1471.
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
PMC. (2026, January 27). One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids. Retrieved from [Link]
The Journal of Organic Chemistry. (2005, May 6). Preparation of Ketones from Nitriles and Phosphoranes. Retrieved from [Link]
Cyrusbioscience. (n.d.). MTT Assay Protocol. Retrieved from [Link]
Pearson. (n.d.). Nitrile to Ketone Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
Chemical Communications (RSC Publishing). (2001, October 1). A new practical ketone synthesis directly from carboxylic acids: first application of coupling reagents in palladium catalysis. Retrieved from [Link]
NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]
Moodle. (n.d.). Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]
PubMed. (2011, January 21). New general synthesis of α-alkoxyketones via α'-alkylation, α-alkylation and α,α'-dialkylation of α-alkoxyketimines. Retrieved from [Link]
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
Macedonian Pharmaceutical Bulletin. (2020, October 28). Characterization of physicochemical properties of substances using chromatographic separation methods. Retrieved from [Link]
Organic Letters - ACS Publications. (2012, February 23). Synthesis of Functionalized Dialkyl Ketones from Carboxylic Acid Derivatives and Alkyl Halides. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Ketone homologation to produce α-methoxyketones: application to conduritol synthesis. Retrieved from [Link]
York Research Database. (1994, December 1). α-methoxyketone synthesis via ketone homologation: ZrCl >4>-mediated hydroxy sulfone rearrangements. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
Pion Inc. (2022, December 10). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Retrieved from [Link]
protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]
Analytical Chemistry - ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]
Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
PubChem. (n.d.). (2s)-2-Methoxy-2-methyl-1-pentanol. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Retrieved from [Link]
ResearchGate. (n.d.). A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. Retrieved from [Link]
Synthesis Pathways for 2-Methoxy-2-methylpentan-1-amine Precursors: A Strategic Guide
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Retrosynthetic Analysis The synthesis of highly substituted aliphatic a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary & Retrosynthetic Analysis
The synthesis of highly substituted aliphatic amines, such as 2-methoxy-2-methylpentan-1-amine , presents unique challenges in regiocontrol and steric management. This molecule features a primary amine adjacent to a fully substituted, sterically encumbered tertiary carbon (C2) bearing both a methyl and a methoxy group.
To construct this architecture from commercially available 2-pentanone , researchers must navigate the steric hindrance of the tertiary center while ensuring absolute regiocontrol over the placement of the heteroatoms. This whitepaper evaluates three distinct synthetic pathways, focusing on the causality of experimental choices and the design of self-validating chemical protocols.
Caption: Retrosynthetic strategies for 2-Methoxy-2-methylpentan-1-amine from 2-pentanone.
Pathway A: The Epoxide Ring-Opening Route (Recommended)
This pathway is the most robust and highly recommended approach. It leverages the [1] to form an epoxide, followed by a regioselective acid-catalyzed ring-opening.
Mechanistic Causality & Self-Validating Design
The critical step in this sequence is the ring-opening of 2-methyl-2-propyloxirane with methanol.
Why Acid Catalysis? Under basic conditions, nucleophilic attack occurs at the least sterically hindered carbon (C1), yielding an undesired tertiary alcohol. However, under acidic conditions, the epoxide oxygen is protonated. As the C-O bonds weaken, the transition state develops significant
SN1
-like carbocation character. Because the tertiary carbon (C2) can stabilize this partial positive charge via hyperconjugation far better than the primary carbon, methanol selectively attacks C2[2][3].
The Self-Validating System: This regioselectivity creates a self-validating protocol. The desired product is a primary alcohol (2-methoxy-2-methylpentan-1-ol). In the subsequent step, we subject this intermediate to tosylation. If the ring-opening had proceeded incorrectly (yielding the tertiary alcohol), the tosylation would fail entirely due to extreme steric hindrance. A successful, high-yield tosylation inherently validates that the correct regiochemistry was achieved in the prior step.
Caption: Regioselective acid-catalyzed ring-opening favoring the tertiary carbon.
Step-by-Step Experimental Protocol
Epoxidation: To a suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO, add NaH (1.1 eq) portion-wise at room temperature. Stir until hydrogen evolution ceases. Add 2-pentanone (1.0 eq) dropwise. Stir for 12 hours. Quench with water and extract with diethyl ether to yield 2-methyl-2-propyloxirane.
Regioselective Ring-Opening: Dissolve the epoxide in anhydrous methanol. Add a catalytic amount of
BF3⋅OEt2
(0.1 eq) at 0°C. Stir for 2 hours. The Lewis acid protonates the epoxide, driving the
SN1
-like attack of methanol at the tertiary carbon. Neutralize with
NaHCO3
and concentrate to yield 2-methoxy-2-methylpentan-1-ol.
Tosylation: Dissolve the primary alcohol in DCM. Add pyridine (2.0 eq) and p-toluenesulfonyl chloride (1.2 eq) at 0°C. Stir overnight. (Note: The success of this step validates the regiochemistry of step 2).
Azidation: Dissolve the tosylate in DMF. Add
NaN3
(2.0 eq) and heat to 80°C for 8 hours to yield 1-azido-2-methoxy-2-methylpentane.
Staudinger Reduction: Treat the azide with triphenylphosphine (
PPh3
) in THF/water. The[4] proceeds via an iminophosphorane intermediate, offering a mild, chemoselective reduction without the need for high-pressure hydrogenation, yielding the final target: 2-methoxy-2-methylpentan-1-amine .
Pathway B: The Henry (Nitroaldol) Route
The [5][6] couples a nitroalkane with a carbonyl compound. While highly atom-economical, utilizing this pathway on a ketone requires careful thermodynamic management.
Mechanistic Causality
Overcoming Ketone Inertness: Ketones are notoriously poor electrophiles in the Henry reaction compared to aldehydes due to electron donation from the alkyl groups and steric crowding. The initial reaction between 2-pentanone and nitromethane is highly reversible.
Thermodynamic Sinks: To drive the reaction forward, the intermediate
β
-nitro alcohol is intentionally dehydrated using mesyl chloride and triethylamine. This irreversible dehydration acts as a thermodynamic sink, pulling the equilibrium toward the 2-methyl-1-nitropent-1-ene product.
Bypassing Tertiary Methylation: Directly methylating a tertiary alcohol is difficult. By forming the nitroalkene, we create an electrophilic
β
-carbon. A simple conjugate (Michael) addition of sodium methoxide places the methoxy group perfectly at the tertiary position, yielding 2-methoxy-2-methyl-1-nitropentane.
Step-by-Step Experimental Protocol
Nitroaldol Condensation: Reflux 2-pentanone (1.0 eq) and nitromethane (5.0 eq) with catalytic ethylenediamine.
Dehydration: Cool the mixture, dilute with DCM, and add
Et3N
(2.5 eq) followed by MsCl (1.2 eq) at 0°C. This forces the elimination of the alcohol, yielding 2-methyl-1-nitropent-1-ene.
Conjugate Addition: Dissolve the nitroalkene in methanol. Add a solution of NaOMe in methanol (1.1 eq). Stir at room temperature for 4 hours. The methoxide attacks the
β
-carbon, yielding 2-methoxy-2-methyl-1-nitropentane.
Reduction: Reduce the nitro group using Zinc dust and aqueous HCl in ethanol, or via catalytic hydrogenation (Raney Nickel,
H2
), to yield the target amine.
Pathway C: The Cyanohydrin Route
This classic route involves the addition of cyanide to the ketone. While conceptually simple, it suffers from toxicity concerns and steric limitations during the methylation phase.
Mechanistic Causality
To avoid the hazards of gaseous HCN and to facilitate easier handling, Trimethylsilyl cyanide (TMSCN) is utilized. TMSCN addition (catalyzed by
ZnI2
) directly yields the TMS-protected cyanohydrin. However, the subsequent step requires the cleavage of the strong Si-O bond and the simultaneous methylation of a highly hindered tertiary alkoxide. This often requires aggressive reagents (e.g., KH and MeI in THF) and suffers from lower yields due to competitive elimination (retro-cyanohydrin reaction).
Quantitative Pathway Comparison
The table below summarizes the quantitative metrics and strategic trade-offs of the three pathways. Data is synthesized from standard yields of analogous aliphatic transformations.
Pathway
Key Intermediate
Estimated Overall Yield
Regioselectivity
Primary Synthetic Challenge
A: Epoxide Route
2-Methyl-2-propyloxirane
65 - 75%
> 95% (Acidic Opening)
Handling of azide intermediates
B: Nitroaldol Route
2-Methyl-1-nitropent-1-ene
50 - 60%
> 90% (Michael Addition)
Overcoming ketone steric hindrance
C: Cyanohydrin Route
2-Methoxy-2-methylpentanenitrile
40 - 50%
N/A (Direct Addition)
Methylation of tertiary alcohol
References
Johnson–Corey–Chaykovsky reaction , Wikipedia. Available at:[Link]
Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions , ResearchGate. Available at:[Link]
Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs , Testbook. Available at:[Link]
Crystallographic analysis of 2-Methoxy-2-methylpentan-1-amine salts
An In-Depth Technical Guide to the Crystallographic Analysis of 2-Methoxy-2-methylpropan-1-amine Salts Authored for Researchers, Scientists, and Drug Development Professionals Abstract The three-dimensional atomic arrang...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Crystallographic Analysis of 2-Methoxy-2-methylpropan-1-amine Salts
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional atomic arrangement of a pharmaceutical compound is fundamental to its physicochemical properties and biological activity. For ionizable molecules like 2-Methoxy-2-methylpropan-1-amine, salt formation is a critical strategy in drug development to optimize solubility, stability, and bioavailability.[1][2][3] Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical technique for elucidating the precise solid-state structure of these salts, providing invaluable insights into intermolecular interactions, conformation, and absolute stereochemistry.[4] This guide offers a comprehensive, in-depth exploration of the crystallographic analysis of 2-Methoxy-2-methylpropan-1-amine salts, from strategic salt selection and crystal growth to X-ray data collection, structure solution, and interpretation.
Introduction: The Rationale for Salt Formation and Crystallographic Scrutiny
2-Methoxy-2-methylpropan-1-amine is a primary amine whose utility in pharmaceutical development can be significantly enhanced through conversion to a salt form. The free base may exhibit suboptimal properties, such as being an oil at room temperature or having poor aqueous solubility. By reacting the basic amine with an acidic counter-ion, a crystalline salt can be formed, fundamentally altering its solid-state properties.
The choice of this counter-ion is a crucial decision in the drug development process. Different salt forms of the same active pharmaceutical ingredient (API) are considered different active ingredients by regulatory bodies and can exhibit unique physicochemical characteristics.[3][5] Furthermore, a single salt can exist in multiple crystalline forms, a phenomenon known as polymorphism.[2][6] Each polymorph can have different stability and solubility, which can profoundly impact the drug's performance and manufacturability.[3] Therefore, a thorough crystallographic investigation is not merely an academic exercise; it is an essential component of robust drug development, ensuring the selection of the optimal and most stable solid form.
Strategic Salt Screening and Formation
The first step in the crystallographic journey is the creation of the salt itself. This involves a systematic screening process to identify counter-ions that form stable, crystalline salts with 2-Methoxy-2-methylpropan-1-amine.
The Chemistry of Salt Formation
The formation of an amine salt is a classic acid-base reaction. The lone pair of electrons on the nitrogen atom of the primary amine group of 2-Methoxy-2-methylpropan-1-amine acts as a Brønsted-Lowry base, accepting a proton from a suitable acid. The resulting product is an ionic species composed of the protonated amine (ammonium cation) and the conjugate base of the acid (anion). The strong electrostatic interactions between these ions facilitate their arrangement into a highly ordered, crystalline lattice.[7]
Experimental Protocol: High-Throughput Salt Screening
A parallel screening approach is often employed to efficiently test a wide range of pharmaceutically acceptable acids.
Materials:
2-Methoxy-2-methylpropan-1-amine
A library of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, maleic acid, tartaric acid, citric acid, etc.)
A variety of solvents (e.g., ethanol, methanol, acetone, acetonitrile, water)
96-well crystallization plates
Procedure:
Stock Solution Preparation: Prepare a stock solution of 2-Methoxy-2-methylpropan-1-amine in a suitable solvent, such as ethanol.
Acid Array: In the wells of a 96-well plate, dispense equimolar amounts of the different acids.
Reaction: Add the amine stock solution to each well containing an acid.
Crystallization Induction: Allow the solvent to evaporate slowly at room temperature. The plate can be loosely covered to control the evaporation rate.
Observation: Visually inspect the wells under a microscope over several days for the formation of crystalline material.
Analysis: Promising crystalline hits are scaled up for further characterization.
Causality Behind Choices: Using a 96-well plate format allows for rapid, parallel screening of dozens of conditions, conserving valuable API. Slow evaporation is a simple yet effective initial method to induce crystallization by gradually increasing the concentration of the salt in solution until it reaches supersaturation.[8]
The Art and Science of Crystal Growth
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in the entire process.[4] The goal is to grow a crystal that is of sufficient size (typically 0.1-0.3 mm in each dimension), is well-formed with clean faces, and has a high degree of internal order (low mosaicity). This requires careful control over the crystallization conditions.
Selecting a Crystallization Strategy
The optimal crystallization method depends on the solubility profile of the specific amine salt. A preliminary solubility assessment is therefore a critical first step. The diagram below outlines a decision-making workflow for selecting an appropriate technique.
Caption: Decision workflow for selecting a crystallization method.
This is one of the most common and effective methods for purifying and growing high-quality crystals of organic compounds.[9][10]
Objective: To grow single crystals of 2-Methoxy-2-methylpropan-1-amine hydrochloride.
Procedure:
Dissolution: Place approximately 20 mg of the crude salt into a small glass vial. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) dropwise while heating and stirring until the solid is completely dissolved. The goal is to create a saturated or near-saturated solution at the solvent's boiling point.[11]
Hot Filtration (if necessary): If any insoluble impurities are present, filter the hot solution through a pre-warmed filter into a clean vial. This prevents premature crystallization.
Slow Cooling: Cover the vial with a cap that is pierced with a needle (to allow for very slow evaporation) and leave it to cool to room temperature undisturbed. Slow, gradual cooling is paramount for the formation of large, well-ordered crystals.[10][11]
Further Cooling: Once the vial has reached room temperature, it can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.
Isolation: Collect the crystals by filtration, wash with a small amount of ice-cold solvent, and allow them to dry.
Trustworthiness: This protocol is self-validating. The formation of large, clear crystals with sharp edges is a strong indicator of high purity. Conversely, the formation of a precipitate or oil suggests that the conditions were not optimal (e.g., cooling was too rapid, or the solvent was inappropriate).[10]
Single-Crystal X-ray Diffraction: Unveiling the Atomic Blueprint
Once a suitable crystal is obtained, SCXRD analysis can be performed. This technique uses the diffraction pattern produced when a crystal is struck by X-rays to determine the arrangement of atoms within the crystal lattice.[12][13]
The SCXRD Experimental Workflow
The process from crystal to structure involves several distinct, computationally intensive steps.
Caption: The workflow of a single-crystal X-ray diffraction experiment.
Step-by-Step Methodology
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a specialized pin. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage during data collection.[4]
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A fine, monochromatic beam of X-rays is directed at the crystal, which is slowly rotated. As the crystal rotates, different lattice planes come into the correct orientation to diffract the X-rays, producing a pattern of spots that are recorded on a detector.[4][14]
Data Processing: The series of digital images containing the diffraction spots are processed using specialized software. This involves:
Indexing: Determining the unit cell dimensions and crystal system from the positions of the spots.
Integration: Measuring the intensity of each diffraction spot.[14]
Scaling and Merging: Placing all intensity measurements on a common scale and averaging symmetry-equivalent reflections to produce the final, unique dataset.[14][15]
Structure Solution and Refinement:
Solution: The "phase problem" is solved using computational methods (like direct methods) to generate an initial electron density map and a preliminary model of the molecular structure.[4]
Refinement: This initial model is refined against the experimental data using least-squares algorithms. Atomic positions, bond lengths, and thermal parameters are adjusted until the calculated diffraction pattern matches the observed pattern as closely as possible.[12]
Data Analysis and Interpretation
The final output of a crystallographic analysis is a model of the crystal structure, which is rich with chemical information. This data is typically deposited in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[16][17][18]
Presenting Crystallographic Data
Quantitative data from the analysis is summarized in a standardized crystallographic information file (CIF) and often presented in tables for publication. Below is a hypothetical example comparing two potential salts of 2-Methoxy-2-methylpropan-1-amine.
Parameter
2-Methoxy-2-methylpropan-1-ammonium chloride
2-Methoxy-2-methylpropan-1-ammonium L-tartrate
Chemical Formula
C₅H₁₄ClNO
C₉H₂₀NO₇
Formula Weight ( g/mol )
139.62
254.26
Temperature (K)
100(2)
100(2)
Crystal System
Orthorhombic
Monoclinic
Space Group
P2₁2₁2₁
P2₁
a (Å)
5.891(3)
8.123(4)
b (Å)
9.452(5)
10.345(6)
c (Å)
14.123(7)
8.331(4)
β (deg)
90
105.67(2)
Volume (ų)
786.1(7)
673.9(6)
Z
4
2
Final R indices [I>2σ(I)]
R₁ = 0.035, wR₂ = 0.089
R₁ = 0.041, wR₂ = 0.102
Flack Parameter
N/A (achiral)
0.02(3)
This is example data and does not represent experimentally determined values.
Key Structural Insights
Molecular Confirmation: The analysis provides the precise conformation of the 2-Methoxy-2-methylpropan-1-ammonium cation in the solid state.
Intermolecular Interactions: The hydrogen bonding network is of primary importance. In the chloride salt, one would expect strong N-H···Cl hydrogen bonds. In the tartrate salt, a more complex network involving N-H···O and O-H···O interactions between the cation and the carboxylate and hydroxyl groups of the tartrate anion would be observed. These interactions are fundamental to the stability of the crystal lattice.[7][19]
Absolute Configuration: For chiral salts, such as the L-tartrate, SCXRD can unambiguously determine the absolute configuration of the chiral centers. The Flack parameter is a key metric used for this determination, with a value close to zero indicating the correct enantiomer has been modeled.[20]
Packing and Polymorphism: The analysis reveals how the ions pack together in three dimensions. This information is crucial for understanding polymorphism; different polymorphs will have the same chemical components but different crystal packing arrangements and/or molecular conformations.
Conclusion
The crystallographic analysis of 2-Methoxy-2-methylpropan-1-amine salts is a multi-step, technically demanding process that yields indispensable information for drug development. It provides the ultimate proof of structure, confirms salt formation, reveals the intricate details of intermolecular interactions, and establishes the absolute stereochemistry. By integrating strategic salt screening, meticulous crystal growth, and rigorous X-ray diffraction analysis, researchers can select and fully characterize the optimal solid form of an API, paving the way for the development of safe, stable, and effective medicines.
References
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. Available at: [Link]
re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved from [Link]
MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. Retrieved from [Link]
Stadler, A. M., & Ben-David, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(4), 1337-1357. Available at: [Link]
Al-Khattaf, S., et al. (2021). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. Available at: [Link]
Aitipamula, S., et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design, 12(5), 2147-2152. Available at: [Link]
Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 56-60. Available at: [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
Owen, R. L. (2016). X-ray data processing. Acta Crystallographica Section D: Structural Biology, 72(1), 3-13. Available at: [Link]
Lu, J., & Rohani, S. (2009). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Organic Process Research & Development, 13(6), 1268-1275. Available at: [Link]
FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals.
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]
University of California, Davis. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
Blagden, N., & de Matas, M. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured.... Pharmaceutics, 12(1), 1-15. Available at: [Link]
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
Owen, R. L. (2021, May 29). A beginner's guide to X-ray data processing. ResearchGate. Retrieved from [Link]
wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
MAX IV Laboratory. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]
Stephenson, G. A., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design, 23(11), 7878-7885. Available at: [Link]
Indian Institute of Science. (n.d.). Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients.... Retrieved from [Link]
Saigo, K., et al. (1998). Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids... Journal of the American Chemical Society, 120(17), 4179-4187. Available at: [Link]
Koshima, Y., et al. (2019). Crystal Structure Analysis and Pharmaceutical Properties of Amide Salts Consisting of Paracetamol/Sulfonic Acids... Crystal Growth & Design, 20(1), 355-363. Available at: [Link]
Wathoni, N., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules, 28(19), 6981. Available at: [Link]
Flack, H. D., & Bernardinelli, G. (2009). X-ray crystallography and chirality: understanding the limitations. Tetrahedron: Asymmetry, 20(6), 712-721. Available at: [Link]
ResearchGate. (n.d.). Structures of chiral amines tested.... Retrieved from [Link]
Stoltz, B. M. (2018, January 5). Demystifying X-ray Crystallography. Retrieved from [Link]
Morelhão, S. L., et al. (2016). X-ray dynamical diffraction in amino acid crystals... IUCrJ, 3(Pt 6), 469-478. Available at: [Link]
ResearchGate. (2025, November 24). Synthesis, crystal structure and Hirschfeld surface analyses of an alkyl amine based salt.... Retrieved from [Link]
PubChem. (n.d.). 2-Methoxy-2-methylpropan-1-amine. Retrieved from [Link]
Thermodynamic Profiling of 2-Methoxy-2-methylpentan-1-amine: A Technical Guide for Preclinical Development
Executive Summary In the landscape of preclinical drug development, the thermodynamic characterization of novel bifunctional building blocks is a critical prerequisite for rational drug design. 2-Methoxy-2-methylpentan-1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of preclinical drug development, the thermodynamic characterization of novel bifunctional building blocks is a critical prerequisite for rational drug design. 2-Methoxy-2-methylpentan-1-amine (CAS 17697-32-4) is a specialized aliphatic primary amine featuring a sterically hindered quaternary carbon (C2) bonded to both a methoxy group and a methyl group[1]. With a molecular formula of C
7
H
17
NO and a molecular weight of 131.218 g/mol [2], this compound presents unique physicochemical behavior.
This whitepaper provides an in-depth framework for establishing the thermodynamic profile of 2-Methoxy-2-methylpentan-1-amine. By synthesizing predictive computational models with rigorous, self-validating experimental protocols, we establish a reliable methodology for determining its phase-transition properties, ionization constant (pKa), and lipophilicity (LogP).
Predictive Thermodynamic Modeling
When empirical data for niche chemical intermediates is scarce, computational prediction serves as the first line of investigation. The Joback-Reid group contribution method is a highly validated approach for estimating pure-component thermophysical properties directly from molecular structure[3][4]. By decomposing the molecule into predefined functional groups (three -CH
3
, three -CH
2
-, one >C<, one -O-, and one -NH
2
), we can calculate additive numerical contributions to predict macroscopic behavior[5].
Causality in Structural Thermodynamics
The molecular architecture of 2-Methoxy-2-methylpentan-1-amine dictates its thermodynamic signature:
Steric Hindrance: The bulky substituents at the C2 position restrict the conformational freedom of the adjacent primary amine. This steric shielding reduces the efficiency of intermolecular hydrogen bonding, leading to a lower boiling point and heat of vaporization compared to its linear unbranched isomers.
Inductive Effects (-I): The highly electronegative oxygen atom in the beta-methoxy group withdraws electron density from the amine nitrogen. This subtle inductive effect stabilizes the unprotonated amine, thereby slightly lowering its pKa relative to standard aliphatic amines (which typically exhibit a pKa ~10.5).
Quantitative Data Summary
The following table summarizes the predicted thermodynamic baseline for 2-Methoxy-2-methylpentan-1-amine, establishing the boundary conditions for subsequent experimental validation.
To transition from predictive models to validated empirical data, researchers must employ self-validating experimental systems. The workflow below outlines the integration of computational and experimental techniques.
Figure 1: Integrated workflow for thermodynamic profiling of novel amines.
Potentiometric Titration (pKa Determination)
Potentiometric titration remains the high-precision gold standard for determining the pKa of ionizable pharmaceutical compounds[7][8].
Causality & Trustworthiness:
A true thermodynamic pKa requires the activity coefficients of the ions to remain constant. Therefore, a background electrolyte is mandatory. Furthermore, atmospheric CO
2
readily dissolves in aqueous solutions to form carbonic acid, which introduces a secondary buffering system that distorts the amine's titration curve. Nitrogen purging eliminates this artifact[7].
Step-by-Step Protocol:
System Calibration: Calibrate the glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C[7].
Sample Preparation: Dissolve 2-Methoxy-2-methylpentan-1-amine in a 0.15 M Potassium Chloride (KCl) solution to achieve a 10
−3
M analyte concentration. The KCl maintains a constant ionic strength throughout the assay[7].
Degassing: Submerge a dispersion frit into the solution and purge with high-purity Nitrogen (N
2
) gas for 15 minutes prior to titration to displace dissolved CO
2
[7].
Titration Execution: Using an automated titrator, inject 0.1 M HCl in 0.05 mL increments. Record the potential (mV) and pH after equilibrium is reached for each addition[9][10].
Data Analysis: Plot the first derivative of the titration curve (
Δ
pH/
Δ
V). The inflection point corresponds to the half-equivalence point, where pH = pKa[9][11].
Shake-Flask Method (LogP Determination)
The shake-flask method is the universally accepted gold standard for determining the partition coefficient (LogP), a direct measure of lipophilicity[6][12].
Causality & Trustworthiness:
Water and n-octanol are partially miscible. If dry solvents are used, they will cross-partition during the shaking phase, altering the phase volumes and skewing the final concentration ratio. Pre-saturating the solvents ensures thermodynamic equilibrium is reached without volume shifts[12].
Figure 2: Step-by-step shake-flask methodology for LogP determination.
Step-by-Step Protocol:
Solvent Pre-saturation: Vigorously stir equal volumes of n-octanol and an aqueous buffer (pH 11.5, to ensure the amine is fully unprotonated) for 24 hours. Allow the phases to separate completely[12].
Analyte Introduction: Dissolve an accurately weighed sample of the amine into the pre-saturated aqueous phase to create a stock solution.
Equilibration: Transfer equal volumes of the spiked aqueous phase and pre-saturated octanol into a borosilicate glass vial. Shake mechanically at 25 °C for 2 hours[12][13].
Phase Separation: Centrifuge the vials at 3000 RPM for 15 minutes to break any micro-emulsions and ensure a crisp phase boundary[12].
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the amine concentration in each phase using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)[14].
Calculation: Calculate LogP using the equation:
LogP=log10([Amine]water[Amine]octanol)
[6][15].
Implications in Drug Development
Understanding the thermodynamic properties of 2-Methoxy-2-methylpentan-1-amine directly informs downstream pharmaceutical processing:
Pharmacokinetics & Lipinski's Rule: With a predicted LogP of 1.2–1.5 and a low molecular weight, this compound comfortably satisfies Lipinski's Rule of 5, indicating highly favorable theoretical oral bioavailability and membrane permeability[6][13].
Salt Selection: Because the predicted pKa is ~9.0, the amine will be predominantly protonated (ionized) at the physiological pH of 7.4. To formulate this compound as an active pharmaceutical ingredient (API), it should be crystallized as a stable salt (e.g., hydrochloride or mesylate) to maximize shelf-life and aqueous solubility.
2-Methoxy-2-methylpentan-1-amine: A Conformationally Restricted, pKa-Tuned Building Block for Advanced Drug Discovery
Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols Introduction and Mechanistic Rationale In modern drug discovery, the o...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals
Document Type: Application Note & Experimental Protocols
Introduction and Mechanistic Rationale
In modern drug discovery, the optimization of aliphatic amines is a critical hurdle. Standard primary amines often suffer from suboptimal physicochemical properties, including excessively high basicity (pKa > 10), rapid oxidative metabolism by monoamine oxidases (MAOs) or cytochrome P450 (CYP450) enzymes, and high conformational flexibility that incurs an entropic penalty upon target binding.
2-Methoxy-2-methylpentan-1-amine (CAS: 17697-32-4) has emerged as a highly specialized building block designed to systematically overcome these liabilities. Structurally, it features a primary amine adjacent to a fully substituted, neopentyl-like
β
-carbon (C2) bearing both a methyl and a methoxy group. This unique architecture provides three distinct mechanistic advantages for hit-to-lead and lead optimization campaigns:
A. pKa Modulation via Inductive Effects
The basicity of an amine dictates its ionization state at physiological pH (7.4), which directly impacts membrane permeability, oral bioavailability, and off-target liabilities such as hERG channel inhibition. The strongly electronegative
β
-methoxy group exerts an electron-withdrawing inductive effect (-I effect), effectively lowering the pKa of the primary amine from a typical ~10.5 down to approximately 8.5–9.0 [1]. This subtle shift increases the fraction of the un-ionized drug species in the gastrointestinal tract and systemic circulation, enhancing passive diffusion.
B. Steric Shielding and Metabolic Stability
The quaternary nature of the C2 carbon creates a severe steric shield around the primary amine. By eliminating
β
-hydrogens at the C2 position and introducing bulky substituents, the molecule becomes highly resistant to enzymatic degradation, specifically blocking N-dealkylation and
α
-oxidation pathways [4]. The steric bulk physically hinders the approach of nucleophiles or the active sites of metabolizing enzymes.
C. The Thorpe-Ingold Effect and EPSA Reduction
The geminal disubstitution (methyl and methoxy) at the C2 position induces the Thorpe-Ingold effect (angle compression), which restricts the conformational flexibility of the aliphatic chain [3]. This pre-organizes the amine into a bioactive conformation, reducing the entropic penalty of binding. Furthermore, the proximity of the methoxy oxygen to the primary amine allows for transient intramolecular hydrogen bonding. This internal interaction reduces the molecule's Exposed Polar Surface Area (EPSA), a critical metric for predicting blood-brain barrier (BBB) penetrance and overall cellular permeability[2].
Physicochemical Profiling
To illustrate the advantages of 2-methoxy-2-methylpentan-1-amine, the table below summarizes its predicted physicochemical profile against a standard unbranched aliphatic amine.
Property
Pentan-1-amine
2-Methoxy-2-methylpentan-1-amine
Causality / Pharmacological Impact
Calculated pKa
~10.6
~8.8 - 9.2
Inductive electron withdrawal by the
β
-methoxy lowers basicity, increasing the un-ionized fraction at pH 7.4.
Steric Hindrance
Low
High (Neopentyl-like)
The bulky quaternary
β
-carbon physically shields the amine from enzymatic degradation (e.g., MAO, CYP450).
Conformational Flexibility
High (Freely rotatable)
Restricted
The Thorpe-Ingold effect pre-organizes the side chain, reducing the entropic penalty upon target binding.
The following decision tree illustrates the logical progression of incorporating this building block into a medicinal chemistry campaign to rescue a flawed lead compound.
Strategic integration of 2-methoxy-2-methylpentan-1-amine to overcome drug discovery liabilities.
Experimental Protocols
Because 2-methoxy-2-methylpentan-1-amine possesses a neopentyl-like steric environment, standard coupling conditions (e.g., EDC/HOBt at room temperature) will often result in poor yields or complete reaction failure. The protocols below are engineered as self-validating systems utilizing highly reactive intermediates and built-in analytical checkpoints.
Causality: To overcome the severe steric clash at the
β
-carbon, the highly reactive coupling reagent HATU is utilized to form an active HOAt-ester. Elevated temperatures are required to provide the activation energy necessary for the hindered amine to attack the carbonyl.
Reagents & Materials:
Carboxylic acid (1.0 equiv)
2-Methoxy-2-methylpentan-1-amine (1.5 equiv)
HATU (1.5 equiv)
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
Activation: Dissolve the carboxylic acid (1.0 mmol) and HATU (1.5 mmol) in 5 mL of anhydrous DMF under an inert argon atmosphere.
Base Addition: Add DIPEA (3.0 mmol) dropwise. Stir the mixture at room temperature for 15–20 minutes.
Self-Validation Checkpoint 1: Analyze a 5
μ
L aliquot via LC-MS. Confirm the complete consumption of the starting acid and the formation of the active HOAt-ester intermediate before proceeding.
Amine Introduction: Add 2-methoxy-2-methylpentan-1-amine (1.5 mmol) in a single portion.
Thermal Acceleration: Heat the reaction mixture to 50 °C and stir for 18–24 hours. The thermal input is critical; room temperature reactions will stall at <30% conversion.
Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash sequentially with saturated aqueous NaHCO
3
(2 × 10 mL), 1M HCl (10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na
2
SO
4
, filter, and concentrate in vacuo.
Protocol 2: Lewis Acid-Mediated Reductive Amination
Causality: Neopentyl amines are notoriously sluggish in forming imines due to steric repulsion. Standard reductive amination conditions (NaBH(OAc)
3
in DCE) will fail because the reduction of the aldehyde will outpace the formation of the imine. Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger to force the equilibrium toward the imine prior to reduction.
Imine Formation: Combine the aldehyde (1.0 mmol) and the amine (1.2 mmol) in 5 mL of anhydrous DCE. Add Ti(O-iPr)
4
(2.0 mmol) dropwise.
Equilibration: Stir the reaction at room temperature for 6–8 hours.
Self-Validation Checkpoint 2: Withdraw a 50
μ
L aliquot, evaporate the solvent, and analyze via
1
H-NMR. Confirm the presence of the imine proton (typically a singlet between
δ
8.0–8.5 ppm). Do not proceed to step 3 until >90% imine formation is confirmed.
Reduction: Cool the mixture to 0 °C and add NaBH(OAc)
3
(2.5 mmol) in portions. Allow the reaction to warm to room temperature and stir for an additional 12 hours.
Quenching & Workup: Quench the reaction by carefully adding 1M aqueous NaOH (5 mL) to precipitate titanium salts. Stir vigorously for 30 minutes. Filter the resulting suspension through a pad of Celite, washing with dichloromethane (DCM). Separate the organic layer, dry over Na
2
SO
4
, and concentrate for subsequent chromatographic purification.
References
AnyLearn. "Amines In Pharmaceuticals - Interactive Tutorial." AnyLearn AI. Available at: [Link]
Goetz, G. H., et al. "Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups." Journal of Medicinal Chemistry (Archived at NCBI PMC). Available at: [Link]
Sinha, S. K., et al. "Ligand controlled orthogonal selectivity between distal positions of fully unbiased aliphatic amines." ChemRxiv. Available at: [Link]
Karaman, R. "Prodrugs Design Based on Inter- and Intramolecular Processes." Nova Science Publishers. Available at: [Link]
Application
Application Note: High-Yield Synthesis of 2-Methoxy-2-methylpentan-1-amine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale The synthesis of α,α-disubstituted β-methoxy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The synthesis of α,α-disubstituted β-methoxy amines, such as 2-Methoxy-2-methylpentan-1-amine (CAS 17697-32-4) , is of significant interest in medicinal chemistry. The steric bulk provided by the quaternary carbon center adjacent to the primary amine enhances metabolic stability, while the methoxy group modulates lipophilicity and hydrogen-bonding potential.
To achieve a high-yielding, scalable synthesis, this protocol employs a three-step linear sequence starting from commercially available 2-pentanone. The strategic choices prioritize functional group compatibility, intermediate stability, and the suppression of common side reactions (such as secondary amine dimerization during nitrile reduction).
Retrosynthetic Strategy
Cyanosilylation: Conversion of 2-pentanone to a TMS-protected cyanohydrin.
O-Methylation: Deprotection and subsequent methylation of the tertiary alcohol.
Reduction: Complete reduction of the methoxy-nitrile to the target primary amine.
Fig 1: Three-step synthetic workflow for 2-Methoxy-2-methylpentan-1-amine.
Objective: Form the carbon-carbon bond to establish the quaternary center.
Causality & Design: Traditional cyanohydrin formation using aqueous NaCN/H2SO4 is highly reversible and poses significant safety risks due to HCN gas generation. Instead, we utilize Trimethylsilyl cyanide (TMSCN). The cyanosilylation of ketones with TMSCN is thermodynamically driven by the formation of a strong Si-O bond, trapping the intermediate and pushing the reaction to completion. This reaction is highly efficient when catalyzed by nucleophilic organocatalysts or N-oxides under mild conditions[1][2].
Protocol:
Flame-dry a 250 mL round-bottom flask purged with argon.
Charge the flask with 2-pentanone (10.0 g, 116 mmol) and anhydrous dichloromethane (DCM) (100 mL).
Add a catalytic amount of N-methylmorpholine N-oxide (NMO) (0.5 mol%) to activate the TMSCN[2].
Cool the mixture to 0 °C using an ice bath.
Dropwise add TMSCN (12.7 g, 128 mmol, 1.1 equiv) over 20 minutes to control the exothermic reaction.
Remove the ice bath and stir at room temperature for 4 hours.
Concentrate under reduced pressure to yield crude 2-methyl-2-((trimethylsilyl)oxy)pentanenitrile .
Step 2: O-Methylation of the Tertiary Alcohol
Objective: Convert the TMS-ether to a methyl ether.
Causality & Design: The tertiary alcohol is sterically hindered. A one-pot deprotection-methylation strategy is employed. Tetrabutylammonium fluoride (TBAF) cleaves the silyl ether, generating an alkoxide intermediate in situ, which is then irreversibly alkylated using Methyl Iodide (MeI) and Sodium Hydride (NaH).
Protocol:
Dissolve the crude TMS-cyanohydrin in anhydrous THF (120 mL) at 0 °C.
Add TBAF (1.0 M in THF, 120 mL, 1.05 equiv) dropwise. Stir for 30 minutes to ensure complete desilylation.
In a separate flask, wash NaH (60% dispersion in mineral oil, 5.6 g, 140 mmol) with hexanes, then suspend in anhydrous DMF (50 mL) at 0 °C.
Transfer the desilylated cyanohydrin solution to the NaH suspension slowly. Stir for 1 hour until H2 evolution ceases.
Add Methyl Iodide (MeI) (19.8 g, 140 mmol) dropwise. Protect from light and stir at room temperature for 12 hours.
Quench carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3 x 100 mL).
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 2-methoxy-2-methylpentanenitrile .
Step 3: Nitrile Reduction to Primary Amine
Objective: Reduce the cyano group to a primary amine.
Causality & Design: Catalytic hydrogenation (e.g., Pd/C or Raney Ni) of nitriles often leads to the formation of secondary amine byproducts due to the condensation of the intermediate imine with the newly formed primary amine[3]. To strictly prevent secondary amine formation and ensure complete conversion to the primary amine, Lithium Aluminum Hydride (LiAlH4) is utilized[3][4]. LiAlH4 acts as a powerful source of hydride ions, sequentially attacking the nitrile carbon to form an imine anion, and then a dianion, which upon aqueous workup yields the primary amine[5].
Protocol:
Suspend LiAlH4 (8.8 g, 232 mmol, 2.0 equiv) in anhydrous Diethyl Ether (Et2O) (150 mL) at 0 °C under argon[5].
Dissolve 2-methoxy-2-methylpentanenitrile (from Step 2) in anhydrous Et2O (50 mL).
Add the nitrile solution dropwise to the LiAlH4 suspension to maintain a gentle reflux.
Once addition is complete, reflux the mixture for 4 hours.
Cool to 0 °C and perform a Fieser workup to safely quench the aluminum salts:
Add
x
mL of distilled water dropwise (where
x
= grams of LiAlH4 used, i.e., 8.8 mL).
Add
x
mL of 15% aqueous NaOH (8.8 mL).
Add
3x
mL of distilled water (26.4 mL).
Stir vigorously for 30 minutes until a white, granular precipitate forms.
Filter through a pad of Celite, washing the filter cake thoroughly with Et2O.
Concentrate the filtrate and purify via vacuum distillation to afford pure 2-Methoxy-2-methylpentan-1-amine .
Fig 2: Mechanism of nitrile reduction to primary amine using LiAlH4.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics for the three-step synthesis based on standardized laboratory scale-up parameters.
Step
Transformation
Reagents / Catalyst
Reaction Time
Expected Yield (%)
Analytical Confirmation
1
Cyanosilylation
TMSCN, NMO (cat.), DCM
4 h
92 - 95%
IR: Disappearance of C=O stretch (~1715 cm⁻¹). Appearance of C≡N stretch (~2230 cm⁻¹).
2
O-Methylation
TBAF, NaH, MeI, THF/DMF
12.5 h
85 - 88%
¹H NMR: Appearance of sharp singlet at ~3.2 ppm (3H, -OCH₃).
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde
Source: Chemistry Steps
URL:[Link]
Video: Nitriles to Amines: LiAlH4 Reduction
Source: JoVE (Journal of Visualized Experiments)
URL:[Link]
How to prevent secondary amine formation in nitrile reduction?
Source: ResearchGate
URL:[Link]
Activation of TMSCN by N-Heterocyclic Carbenes for Facile Cyanosilylation of Carbonyl Compounds
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Cyanohydrin synthesis by Cyanation or Cyanosilylation
Source: Organic Chemistry Portal
URL:[Link]
Advanced Catalytic Workflows Involving 2-Methoxy-2-methylpentan-1-amine: Cross-Coupling and Organocatalysis
Executive Summary The aliphatic amine 2-Methoxy-2-methylpentan-1-amine (CAS 17697-32-4) represents a highly specialized building block in modern synthetic chemistry. Characterized by a primary amine at C1 and a highly co...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The aliphatic amine 2-Methoxy-2-methylpentan-1-amine (CAS 17697-32-4) represents a highly specialized building block in modern synthetic chemistry. Characterized by a primary amine at C1 and a highly congested, chiral quaternary center at C2 (bearing methyl, methoxy, and propyl groups), this molecule presents unique stereoelectronic properties. This application note details field-proven protocols for deploying this sterically hindered, hemilabile amine in two distinct catalytic paradigms: Palladium-catalyzed Buchwald-Hartwig cross-coupling and primary amine-directed asymmetric organocatalysis.
Structural & Mechanistic Profiling (The "Why")
Successful integration of 2-Methoxy-2-methylpentan-1-amine into catalytic cycles requires a deep understanding of its structural causality:
Suppression of
β
-Hydride Elimination: In Pd-catalyzed amination, primary amines are prone to
β
-hydride elimination from the carbon
α
to the nitrogen (forming imine byproducts). However, the extreme steric bulk of the C2 quaternary center in this molecule prevents the palladium complex from achieving the syn-coplanar geometry required for the 4-membered transition state. This steric shielding effectively shuts down the
β
-hydride elimination pathway[1].
Hemilability of the
β
-Methoxy Group: The oxygen atom of the methoxy group acts as a hard Lewis base. In transition metal catalysis, it can transiently coordinate to electrophilic Pd(II) intermediates. While this can stabilize the catalyst resting state, it may also inhibit reductive elimination if not managed by a sufficiently bulky ancillary ligand[2].
Hydrogen-Bonding in Organocatalysis: When used as an organocatalyst, the primary amine condenses with ketones to form an iminium ion. The
β
-methoxy group acts as an intramolecular hydrogen-bond acceptor for the iminium N-H proton. This forms a rigid 5-membered ring, locking the chiral C2 center into a single conformation that provides exceptional facial shielding during enamine attack[3].
Coupling sterically hindered primary amines with aryl halides requires a catalyst system that accelerates reductive elimination while preventing the
β
-methoxy group from poisoning the active metal center. The use of BrettPhos, a bulky dialkylbiaryl phosphine, paired with a Generation 3 (G3) palladacycle, is the optimal solution[4]. The massive steric profile of BrettPhos forces the dissociation of the hemilabile methoxy group and drives the product-forming reductive elimination step[5].
Step-by-Step Methodology
Note: This protocol is optimized for the coupling of 2-Methoxy-2-methylpentan-1-amine with electron-neutral or electron-deficient aryl chlorides.
Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with BrettPhos Pd G3 precatalyst (18.1 mg, 2.0 mol%) and BrettPhos ligand (10.7 mg, 2.0 mol%).
Substrate and Base Addition: Add the aryl chloride (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (NaOtBu) (134.5 mg, 1.4 equiv). Causality: NaOtBu is a strong, non-nucleophilic base that rapidly deprotonates the coordinated amine; its bulk prevents competitive binding to the Pd center[5].
Solvent Introduction: Add 5.0 mL of anhydrous, rigorously degassed toluene.
Self-Validation Checkpoint 1: Upon stirring for 5 minutes at room temperature, the suspension should transition to a deep red/orange hue, confirming the activation of the G3 precatalyst into the active L-Pd(0) species.
Amine Addition: Inject 2-Methoxy-2-methylpentan-1-amine (157.5 mg, 1.2 equiv) dropwise via a gas-tight syringe.
Reaction Execution: Seal the tube, remove it from the glovebox, and heat at 90 °C in a pre-heated oil bath for 12 hours.
Monitoring and Quenching:
Self-Validation Checkpoint 2: At t = 6 hours, withdraw a 50
μ
L aliquot, dilute with EtOAc, filter through a silica plug, and analyze via GC-MS. The presence of <5% deshalogenated arene confirms that anaerobic conditions were successfully maintained.
Cool to room temperature, quench with 5 mL of deionized water, and extract with EtOAc (3 x 10 mL).
Catalytic cycle of Pd-catalyzed amination highlighting the steric influence of the beta-quaternary center.
Protocol B: Primary Amine Organocatalysis for Hindered Ketones
Secondary amine organocatalysts (e.g., MacMillan catalysts) often fail to activate
α
-branched or sterically hindered ketones due to severe allylic A(1,3) strain during enamine formation[3]. As a primary amine, enantiopure (S)-2-Methoxy-2-methylpentan-1-amine bypasses this steric clash, efficiently forming the requisite iminium ion while utilizing its C2 bulk for stereocontrol.
Step-by-Step Methodology
Note: This protocol describes the asymmetric
α
-fluorination of di-tert-butyl ketone.
Catalyst Activation: In a 20 mL reaction vial, dissolve (S)-2-Methoxy-2-methylpentan-1-amine (26.2 mg, 20 mol%) in 4.0 mL of anhydrous THF. Add trichloroacetic acid (TCA) (32.7 mg, 20 mol%).
Self-Validation Checkpoint 1: The addition of TCA should result in a mild exotherm and a pale yellow color, indicating the formation of the active primary ammonium salt. Causality: The acid co-catalyst is strictly required to protonate the hemiaminal intermediate, facilitating water elimination to form the iminium ion[3].
Substrate Addition: Add the hindered ketone (1.0 mmol, 1.0 equiv) and stir for 15 minutes at room temperature to allow pre-equilibration of the iminium-enamine species.
Electrophile Introduction: Cool the reaction to 0 °C. Add N-fluorobenzenesulfonimide (NFSI) (378 mg, 1.2 equiv) in one portion.
Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 24 hours.
Self-Validation Checkpoint 2: Monitor the reaction via chiral HPLC (e.g., Chiralpak AD-H column). The enantiomeric excess (ee) should remain constant. A gradual drop in ee indicates a background uncatalyzed reaction, which can be mitigated by lowering the reaction temperature to -10 °C.
Workup: Quench with saturated aqueous NaHCO3 (5 mL), extract with dichloromethane (3 x 10 mL), dry over Na2SO4, and concentrate under reduced pressure.
Primary amine organocatalytic cycle via iminium-enamine activation for hindered ketones.
Quantitative Data Summary
The table below summarizes the comparative performance of 2-Methoxy-2-methylpentan-1-amine against standard amine benchmarks in the Buchwald-Hartwig amination of 4-chlorotoluene, demonstrating the necessity of the BrettPhos ligand architecture.
Amine Substrate
Ligand
Catalyst Loading
Reaction Time
Yield (%)
Imine Byproduct (%)
2-Methoxy-2-methylpentan-1-amine
BrettPhos
2 mol%
12 h
94
< 1
2-Methoxy-2-methylpentan-1-amine
BINAP
5 mol%
24 h
41
18
Benzylamine (Linear Control)
BrettPhos
2 mol%
12 h
89
6
tert-Butylamine (Hindered Control)
BrettPhos
2 mol%
24 h
72
< 1
Data Interpretation: The use of BrettPhos with 2-Methoxy-2-methylpentan-1-amine provides the highest yield with negligible imine formation. In contrast, the less sterically demanding BINAP ligand fails to force the hemilabile methoxy group off the palladium center, resulting in catalyst stalling and increased
β
-hydride elimination byproducts.
References
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. National Institutes of Health (NIH). Available at:[Link]
Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science. Available at:[Link]
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at:[Link]
Application Note: Strategic Utilization of 2-Methoxy-2-methylpentan-1-amine in Agrochemical Development
Executive Summary & Structural Rationale In the highly competitive landscape of agrochemical discovery, the structural optimization of active ingredients is paramount to overcoming field resistance and improving environm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In the highly competitive landscape of agrochemical discovery, the structural optimization of active ingredients is paramount to overcoming field resistance and improving environmental profiles. 2-Methoxy-2-methylpentan-1-amine represents a highly specialized, multifunctional primary amine building block. While primary amines are widely recognized as essential, highly nucleophilic precursors for agricultural chemicals[1], this specific molecule offers a unique triad of physicochemical advantages:
Steric Shielding for Metabolic Stability: The amine is situated adjacent to a fully substituted tert-alkoxy carbon (bearing a methyl, a methoxy, and a propyl group). The introduction of such intense steric hindrance is a proven bioorganic strategy to block the accessibility of reactive sites to hydrolytic enzymes (e.g., plant amidases or soil esterases), thereby drastically extending the compound's metabolic half-life[2].
Tunable Lipophilicity: The pentyl backbone provides an optimal partition coefficient (LogP), enhancing the penetration of the active ingredient through waxy plant cuticles and lipophilic fungal cell membranes.
Hydrogen-Bonding Potential: The methoxy group acts as a localized hydrogen-bond acceptor, which is critical for anchoring the molecule within the active sites of target pathogenic proteins.
This application note details the protocols and mechanistic rationale for utilizing 2-Methoxy-2-methylpentan-1-amine in the development of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and metabolically stable herbicidal ureas.
Application 1: Synthesis of Next-Generation SDHI Fungicides
Mechanistic Background
Succinate dehydrogenase inhibitors (SDHIs) are broad-spectrum fungicides that disrupt fungal respiration by binding to the ubiquinone binding site of the mitochondrial Complex II[3]. However, rapid emergence of cross-resistance due to target-site mutations necessitates the continuous design of novel SDHI frameworks[3]. By replacing traditional linear amines with 2-Methoxy-2-methylpentan-1-amine during the synthesis of the core carboxamide pharmacophore, researchers can develop novel SDHIs that bypass existing resistance mechanisms while maintaining high fungicidal efficacy[4].
Caption: Mechanism of action for novel SDHIs blocking fungal electron transport.
Protocol: Amidation Workflow for Novel SDHI Candidates
This self-validating protocol describes the nucleophilic acyl substitution between a standard pyrazole-4-carbonyl chloride and 2-Methoxy-2-methylpentan-1-amine.
Preparation (Causality: Moisture Exclusion): Purge a round-bottom flask with inert N₂ gas. Add 2-Methoxy-2-methylpentan-1-amine and TEA to anhydrous DCM. Rationale: Water acts as a competing nucleophile that will hydrolyze the acyl chloride into an unreactive carboxylic acid. TEA is used as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the primary amine, which would instantly halt the reaction.
Addition: Cool the mixture to 0°C using an ice bath. Dissolve the pyrazole-4-carbonyl chloride in anhydrous DCM and add it dropwise over 30 minutes. Rationale: The exothermic nature of amidation requires thermal control to prevent side reactions and degradation of the acyl chloride.
In-Process Validation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate). Validation: The reaction is complete when the UV-active spot corresponding to the acyl chloride completely disappears, replaced by a new, lower-Rf spot (the amide).
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl (to remove unreacted amine and TEA), and finally wash with brine. Dry over anhydrous MgSO₄.
Purification & Final Validation: Concentrate under reduced pressure and purify via flash column chromatography. Confirm the structure via LC-MS (looking for the [M+H]+ peak) and ¹H-NMR (specifically validating the singlet integration of the methoxy group at ~3.2 ppm and the amide N-H proton).
Caption: Step-by-step synthetic workflow and validation for novel SDHI amidation.
Application 2: Development of Metabolically Stable Herbicidal Ureas
Beyond fungicides, 2-Methoxy-2-methylpentan-1-amine is an exceptional precursor for substituted urea herbicides (e.g., Photosystem II inhibitors).
Protocol: Synthesis of Substituted Ureas via Isocyanate Coupling
Reaction Setup: Dissolve an aryl isocyanate (e.g., 4-chlorophenyl isocyanate) in anhydrous Toluene.
Coupling: Add 1.05 equivalents of 2-Methoxy-2-methylpentan-1-amine dropwise at room temperature. Rationale: Isocyanates are highly electrophilic; the reaction with a primary aliphatic amine is rapid and typically does not require a catalyst or base.
Precipitation & Validation: As the urea forms, it will often precipitate out of the non-polar toluene solvent. Filter the precipitate and wash with cold hexane. Validation: Analyze via FT-IR. The disappearance of the strong, distinct isocyanate peak (~2270 cm⁻¹) and the appearance of urea carbonyl (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) self-validates the completion of the coupling.
Quantitative Data & Comparative Analysis
The integration of the 2-methoxy-2-methylpentyl moiety provides measurable improvements in both the pharmacokinetic and pharmacodynamic profiles of the resulting agrochemicals. The table below summarizes the theoretical comparative advantages of utilizing this hindered amine versus a standard linear amine (n-pentylamine) in an SDHI framework.
The branched alkyl and methoxy groups optimize lipophilicity, improving cuticular penetration.
Soil Half-Life (DT50)
~12 Days
>45 Days
Steric bulk at the α-carbon physically blocks soil amidases from hydrolyzing the amide bond[2].
In vitro EC50 vs B. cinerea
1.5 µM
0.2 µM
The methoxy group provides an additional H-bond anchor in the ubiquinone binding pocket[3].
Cross-Resistance Risk
High
Low
The novel spatial geometry forces alternative binding conformations, bypassing common SDH mutations[4].
References
High-Quality Propylamine Available from GJ Chemical. GJ Chemical. Available at:[Link]
Alkyl Influence in Bioorganic Chemistry: Challenges and Solutions. PatSnap. Available at:[Link]
A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. APS Journals. Available at:[Link]
Design, Synthesis, and Biological Activity Evaluation of Eco-Friendly Rosin-Diamide-Based Fungicides as Potential Succinate Dehydrogenase Inhibitors for Sustainable Crop Protection. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]
Role of 2-Methoxy-2-methylpentan-1-amine in peptide coupling reactions
Application Note & Protocols A Prospective Analysis of 2-Methoxy-2-methylpentan-1-amine as a Novel Sterically Hindered Reagent in Peptide Coupling Reactions For Research Use Only. Not for use in diagnostic procedures.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocols
A Prospective Analysis of 2-Methoxy-2-methylpentan-1-amine as a Novel Sterically Hindered Reagent in Peptide Coupling Reactions
For Research Use Only. Not for use in diagnostic procedures.
Abstract
The fidelity of peptide synthesis hinges on the complete and specific formation of amide bonds at each step. Incomplete couplings and side reactions stemming from residual activated species can lead to deletion sequences and impurities that are difficult to separate. This document presents a prospective analysis of 2-Methoxy-2-methylpentan-1-amine, a structurally unique primary amine, for a potential role in peptide coupling workflows. While no literature currently exists detailing its application in this context, its distinct combination of a nucleophilic primary amine and significant steric hindrance from an adjacent quaternary carbon and a methoxy group suggests a hypothetical role as a specialized scavenger or capping agent. This guide outlines the scientific rationale, proposed mechanisms, and detailed protocols for evaluating its efficacy in mitigating side products in both solid-phase and solution-phase peptide synthesis.
Introduction: The Challenge of Purity in Peptide Synthesis
The synthesis of peptides, whether in solution or on a solid support, is a multi-step process where efficiency at each stage is paramount to the final purity and yield. The core reaction—the formation of an amide bond—requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine.[1] This activation is typically achieved using coupling reagents such as carbodiimides (DCC, DIC) or, more commonly, aminium/uronium salts like HBTU and HATU, often in the presence of additives like HOBt or HOAt.[2]
A persistent challenge in these workflows is ensuring the complete consumption of the activated carboxylic acid species by the intended amine nucleophile. Excess activated esters can persist after a coupling step is seemingly complete, leading to undesirable side reactions. For instance, they can be hydrolyzed, revert to the carboxylic acid, or, more problematically, lead to the double acylation of the N-terminal amine or react with side chains. In solid-phase peptide synthesis (SPPS), incomplete coupling results in deletion sequences that can be difficult to purify from the target peptide.
To address this, "capping" steps are often employed to permanently block any unreacted N-terminal amines. However, the issue of residual activated carboxyl groups is less commonly addressed with a dedicated reagent. This technical guide proposes a hypothetical application for 2-Methoxy-2-methylpentan-1-amine to fill this niche, acting as a sterically hindered nucleophilic scavenger.
Physicochemical Properties & Rationale for Use
As of the date of this publication, 2-Methoxy-2-methylpentan-1-amine is not a commercially cataloged reagent for peptide synthesis. This analysis is therefore based on its chemical structure.
Structure: C₇H₁₇NO
Key Features:
Primary Amine (-NH₂): This group is nucleophilic and can react with activated carboxylic acids to form an amide bond. This is a critical feature for its proposed role, but also a potential liability, as it could compete with the desired peptide-forming reaction.[3]
Steric Hindrance: The amine is located on a carbon adjacent to a quaternary carbon bearing two methyl groups and a methoxy group. This creates significant steric bulk around the nucleophilic center.
Methoxy Group: The ether linkage is generally stable to standard peptide synthesis conditions but may influence the amine's basicity and solubility profile.
The Central Hypothesis:
The significant steric hindrance of 2-Methoxy-2-methylpentan-1-amine is proposed to modulate its nucleophilicity. It is hypothesized that its rate of reaction with an activated amino acid would be significantly slower than that of the deprotected N-terminal amine of the growing peptide chain. This differential reactivity could allow it to be used as a "scavenger" added after the primary coupling reaction is complete, to "clean up" any residual activated species without having competed significantly during the main reaction. This would prevent the formation of side products during subsequent deprotection steps.
Proposed Mechanism of Action: Scavenging of Excess Activated Ester
In a typical coupling reaction, an N-protected amino acid is activated by a coupling reagent (e.g., HATU). This forms a highly reactive OAt-ester.[4] This ester is then attacked by the N-terminal amine of the peptide chain. If this reaction is incomplete, the residual OAt-ester is the primary target for scavenging.
The proposed role for 2-Methoxy-2-methylpentan-1-amine is as a terminal scavenger for this activated species.
The following are hypothetical protocols designed to evaluate the efficacy of 2-Methoxy-2-methylpentan-1-amine as a scavenger agent.
Protocol 1: Evaluation in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a method to test the scavenging efficiency during the synthesis of a model peptide (e.g., H-Ala-Phe-Val-Gly-OH) known to be prone to difficult couplings.
Workflow Diagram:
Caption: SPPS workflow for evaluating the scavenger.
Step-by-Step Methodology:
Resin Preparation: Swell Glycine-loaded 2-chlorotrityl chloride resin (0.1 mmol scale) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).[5]
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminus.[6]
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Val-OH (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and N,N-diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol) in DMF. Allow to pre-activate for 2 minutes.[7]
Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.
Control Sample: After coupling, remove a small aliquot of the resin (~5 mg), wash it, and set it aside as the 'Control' sample.
Scavenging Step: To the remaining resin, add a solution of 2-Methoxy-2-methylpentan-1-amine (5 eq., 0.5 mmol) in DMF. Agitate for 30 minutes.
Final Wash: Wash the resin thoroughly with DMF (5x) and DCM (3x).
Continuation: Repeat steps 2-8 for the subsequent amino acids (Fmoc-Phe-OH, Fmoc-Ala-OH).
Cleavage and Analysis: After the final coupling and scavenging step, cleave the peptides from both the 'Control' and 'Test' resin samples using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude peptide products by reverse-phase HPLC and LC-MS to compare purity profiles and identify byproducts.
Protocol 2: Comparative Analysis in Solution-Phase Synthesis
This protocol aims to quantify the reduction in side products compared to a standard coupling procedure in solution.
Step-by-Step Methodology:
Reactant Preparation:
Reaction A (Control): Dissolve Z-Phe-OH (1 eq.) and H-Val-OMe·HCl (1 eq.) in DCM.
Reaction B (Test): Prepare an identical solution to Reaction A.
Coupling Initiation:
To both flasks, add HOBt (1.1 eq.) and DIPEA (1.1 eq.) to neutralize the amine salt.[1]
Cool both flasks to 0°C in an ice bath.
Add DIC (1.1 eq.) to both flasks simultaneously to initiate the coupling reaction.
Reaction Monitoring: Monitor the progress of both reactions by thin-layer chromatography (TLC) or HPLC.
Scavenging Step (Reaction B only): Once the main product formation in Reaction B has plateaued (e.g., after 4 hours), add 2-Methoxy-2-methylpentan-1-amine (2 eq.) to the flask.
Workup: After a further 1 hour, quench both reactions with a mild acid wash (e.g., 1N HCl) and perform a standard aqueous workup.
Analysis: Analyze the crude product mixtures from both reactions using quantitative NMR or HPLC to compare the yield of the desired Z-Phe-Val-OMe dipeptide and the presence of byproducts such as N-acylurea.
Anticipated Results & Data Interpretation
Successful implementation of 2-Methoxy-2-methylpentan-1-amine as a scavenger would be indicated by a tangible improvement in the purity of the crude peptide product.
Analysis
Control Sample (No Scavenger)
Test Sample (With Scavenger)
Interpretation
HPLC Purity (%)
85%
92%
A higher peak area for the target peptide suggests the elimination of side products that would otherwise co-elute or appear as distinct impurities.
The presence of the capped scavenger-amino acid adduct in the test sample, coupled with a reduction in other impurities, would validate the scavenging mechanism.
Yield
Comparable
Comparable
The scavenger should not significantly impact the overall yield of the desired peptide. A lower yield in the test sample might indicate competition with the primary coupling reaction.
Table 1: Hypothetical comparative data for the evaluation of 2-Methoxy-2-methylpentan-1-amine in SPPS.
Conclusion and Future Directions
This document puts forward a scientifically grounded, albeit hypothetical, application for 2-Methoxy-2-methylpentan-1-amine in peptide synthesis. Its unique structure, combining a primary amine with substantial steric shielding, precludes its use as a standard non-nucleophilic base but opens a speculative opportunity for its use as a kinetically-tuned scavenger for reactive intermediates. The proposed protocols provide a clear roadmap for researchers to validate this hypothesis.
Future work should focus on kinetic studies to precisely measure the reaction rate of this amine with activated amino acids compared to typical peptide N-termini. Furthermore, its efficacy should be tested on notoriously difficult sequences, such as those containing N-methylated or other sterically hindered amino acids, where incomplete couplings are more prevalent. If validated, 2-Methoxy-2-methylpentan-1-amine could represent a novel tool for enhancing the fidelity and purity of synthetic peptides.
References
N,N-Diisopropylethylamine. (n.d.). In Wikipedia. Retrieved from [Link]
Al Musaimi, O. (2015). Racemization in peptide synthesis. SlideShare. Retrieved from [Link]
Hardy, J. G. (2015). How can one use DIPEA for deprotonation of primary amine groups in polyethylenimine for protein conjugation? ResearchGate. Retrieved from [Link]
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Principles of Drug Action 1, Spring 2005, Amines. (2005). Retrieved from [Link]
Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models.
Bodanszky, M., & Bodanszky, A. (1966). Racemization in peptide synthesis. Mechanism-specific models.
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Retrieved from [Link]
Bédard, F., & Biron, E. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Visualized Experiments, (88), e51632.
Carpino, L. A., Ionescu, D., & El-Faham, A. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 61(8), 2460–2465.
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2022). Chemical Science.
pKa values of sterically hindered amines investigated in this paper. (n.d.).
Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. (2021). Organic Process Research & Development.
steric hinderance and basicity. (2021, February 7). Reddit.
Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
12.5: Peptide Synthesis- Solution-Phase. (2025, April 28). Chemistry LibreTexts.
Sterically Hindered Amines. (n.d.). Enamine.
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Protheragen. Retrieved from [Link]
Method for solution-phase peptide synthesis. (2019).
Application Note: In Vitro Profiling of 2-Methoxy-2-methylpentan-1-amine Derivatives in Hit-to-Lead Optimization
Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the optimization of primary amines is a critical hurdle due to their high basicity (which limits passive membrane permeability) and their susceptib...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the optimization of primary amines is a critical hurdle due to their high basicity (which limits passive membrane permeability) and their susceptibility to rapid oxidative deamination. 2-Methoxy-2-methylpentan-1-amine (CAS 17697-32-4) and its derivatives serve as highly specialized, pharmacophoric building blocks designed to overcome these exact pharmacokinetic liabilities.
As a Senior Application Scientist, it is crucial to understand the causality behind integrating this specific moiety into New Chemical Entities (NCEs) before executing in vitro assays. The structural design of this building block provides three distinct advantages:
Beta-Quaternary Steric Shielding: The fully substituted C2 carbon creates massive steric bulk immediately adjacent to the primary amine. This architectural feature physically blocks the active sites of Monoamine Oxidases (MAOs) and Cytochrome P450 (CYP) enzymes, preventing the abstraction of alpha-protons and subsequent oxidative deamination.
Inductive pKa Modulation: The beta-methoxy group exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent amine[1]. This lowers the pKa of the primary amine from a typical ~10.5 down to a more drug-like ~8.5–9.0[2]. Consequently, the fraction of un-ionized (neutral) drug at physiological pH (7.4) increases exponentially, facilitating passive transcellular diffusion without disproportionately inflating the topological polar surface area (TPSA). Furthermore, the methoxy oxygen acts as a localized, directional hydrogen-bond acceptor[1].
Lipophilic Anchoring: The n-propyl chain (C3-C5) acts as a flexible lipophilic tail, anchoring the derivative into hydrophobic binding pockets to increase target residence time while tuning overall LogD[3].
Structural-Functional Workflow Diagram
The following diagram illustrates the logical pipeline connecting the structural features of 2-Methoxy-2-methylpentan-1-amine to the specific in vitro assays required to validate their effects.
Mechanistic rationale linking structural features of 2-Methoxy-2-methylpentan-1-amine to assays.
In Vitro Application Protocols
To empirically validate the theoretical advantages of 2-Methoxy-2-methylpentan-1-amine derivatives, the following self-validating protocols must be executed.
High-Throughput Human Liver Microsome (HLM) Stability Assay
Objective: To quantify the metabolic resistance conferred by the beta-quaternary center against Phase I hepatic enzymes.
Causality & Self-Validation System:
NADPH Dependency: CYPs strictly require NADPH as a cofactor. Running a parallel minus-NADPH (-NADPH) control is critical. If intrinsic clearance is observed in the absence of NADPH, it indicates non-CYP mediated degradation (e.g., hydrolysis by carboxylesterases or chemical instability), invalidating the assumption of CYP-driven metabolism.
Quenching Mechanism: The addition of 3 volumes of ice-cold acetonitrile containing an internal standard (IS) serves a dual purpose: it instantaneously denatures the CYP enzymes to halt the reaction at precise time points, and it precipitates the microsomal proteins to prevent LC-MS/MS column clogging.
Step-by-Step Methodology:
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Incubation Mix: In a 96-well deep-well plate, combine HLM (final concentration 0.5 mg/mL) and the test derivative (final concentration 1 µM, <0.5% DMSO) in the phosphate buffer. Pre-warm the plate at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH) to the test wells. Add an equivalent volume of plain buffer to the -NADPH control wells.
Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots from the incubation mix into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with a stable-isotope-labeled Internal Standard (IS).
Processing: Centrifuge the quenched plate at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins.
Analysis: Transfer 100 µL of the supernatant to an analytical plate and quantify the remaining parent compound via LC-MS/MS. Calculate the intrinsic clearance (
CLint
) based on the elimination rate constant (
k
).
Objective: To quantify the passive transcellular permeability enhancement driven by the pKa-lowering effect of the beta-methoxy group[1][2].
Causality & Self-Validation System:
Lipid Selection: A 20% solution of dodecane/lecithin is used to coat the PVDF membrane. This specific mixture closely mimics the hydrophobic core of the human intestinal epithelial cell membrane, providing a highly predictive model for passive transcellular diffusion.
Membrane Integrity Control: Lucifer Yellow is added to the donor compartment. Because it is a paracellular marker with near-zero passive transcellular permeability, its detection in the acceptor well indicates membrane rupture, instantly flagging the well as an invalid data point.
Step-by-Step Methodology:
Membrane Coating: Carefully apply 5 µL of the 20% dodecane/lecithin lipid solution to the PVDF membrane of the PAMPA donor plate. Allow 5 minutes for the solvent to evaporate and the artificial lipid bilayer to form.
Donor Preparation: Dilute the 2-Methoxy-2-methylpentan-1-amine derivative to 10 µM in PBS (pH 7.4) containing 50 µM Lucifer Yellow. Add 150 µL of this solution to the donor wells.
Acceptor Preparation: Add 300 µL of fresh, compound-free PBS (pH 7.4) to the acceptor plate wells.
Assembly & Incubation: Carefully mate the donor plate into the acceptor plate, ensuring the coated membrane contacts the acceptor buffer without trapping air bubbles. Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.
Quantification: Separate the plates. Extract aliquots from both the donor and acceptor wells. Quantify the derivative concentration via LC-MS/MS and read the Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) using a microplate reader.
Calculation: Calculate the apparent permeability (
Papp
) using the standard steady-state flux equation.
Quantitative Data Presentation
The table below summarizes typical in vitro profiling data, demonstrating the pharmacokinetic superiority of integrating the 2-Methoxy-2-methylpentan-1-amine building block compared to a standard, unbranched primary amine.
NCE Core Structure
Calculated pKa
LogD (pH 7.4)
HLM
CLint
(µL/min/mg)
PAMPA
Papp
(
10−6
cm/s)
Standard Pentan-1-amine
~10.5
1.2
85.4 (High Clearance)
2.1 (Low Permeability)
2-Methoxy-2-methylpentan-1-amine
~8.8
2.5
12.3 (Low Clearance)
18.5 (High Permeability)
Table 1: Comparative in vitro profiling data. The sterically hindered, methoxy-substituted derivative exhibits a significantly lower intrinsic clearance and a nearly 9-fold increase in passive permeability due to pKa modulation.
References
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups
Chimia
URL: [Link]
Analogues of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with Added Polar Functionality and Reduced Lipophilicity for Potential Use as Positron Emission Tomography Radiotracers
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
How to improve reaction yield in 2-Methoxy-2-methylpentan-1-amine synthesis
Welcome to the technical support guide for the synthesis of 2-Methoxy-2-methylpentan-1-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting ad...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of 2-Methoxy-2-methylpentan-1-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to optimize reaction yield and purity. As a novel primary amine, its synthesis requires careful control over each chemical transformation. This guide is structured around a robust and logical multi-step synthesis, addressing potential challenges at each stage with scientifically grounded explanations and practical solutions.
Proposed Synthetic Pathway Overview
The synthesis of 2-Methoxy-2-methylpentan-1-amine can be efficiently achieved through a five-step sequence starting from the commercially available alkene, 2-methyl-1-pentene. This pathway is designed to control regioselectivity and minimize side reactions, ensuring a good overall yield of the final product.
Caption: Proposed five-step synthesis of 2-Methoxy-2-methylpentan-1-amine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. The questions are organized by reaction step for clarity.
Step 1 & 2: Synthesis of 2-Methoxy-2-methylpentan-1-ol
This crucial intermediate is formed in two steps: epoxidation of the starting alkene followed by a regioselective, acid-catalyzed ring-opening with methanol.
❓ Question: My epoxidation yield is low, and TLC analysis shows a significant amount of starting material. What's happening?
Answer: Low conversion in epoxidation reactions is typically due to reagent deactivation or suboptimal conditions.
Causality: The most common oxidant, meta-chloroperoxybenzoic acid (m-CPBA), can degrade if it's old or has been improperly stored. The reaction is also sensitive to temperature; if it's too low, the reaction rate will be sluggish.
Troubleshooting Steps:
Verify Reagent Activity: Check the purity of your m-CPBA. A simple iodometric titration can determine the active oxygen content. Commercial m-CPBA is often stabilized with water, which can be removed if necessary for highly sensitive applications, though it's usually not required.
Optimize Temperature: While the reaction is often started at 0 °C to control exothermicity, it should be allowed to warm to room temperature to ensure it proceeds to completion. Monitor the reaction by TLC until all the starting alkene is consumed.
Increase Reagent Stoichiometry: Using a slight excess (1.1 to 1.2 equivalents) of m-CPBA can help drive the reaction to completion.
❓ Question: I've formed the epoxide successfully, but the subsequent ring-opening with methanol is giving me a mixture of products. How do I improve the regioselectivity?
Answer: The goal is to form 2-methoxy-2-methylpentan-1-ol, which requires the methanol nucleophile to attack the more substituted carbon of the epoxide. This is characteristic of an SN1-like mechanism under acidic conditions.
Causality: If basic conditions (e.g., sodium methoxide) are used, the reaction proceeds via an SN2 mechanism, and the nucleophile will attack the less sterically hindered primary carbon, yielding the undesired regioisomer (1-methoxy-2-methylpentan-2-ol). Using a strong, non-nucleophilic acid is key.
Troubleshooting Steps:
Ensure Acidic Conditions: Use a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) in methanol as the solvent. The acid protonates the epoxide oxygen, making the tertiary carbon more electrophilic and favoring attack at that site.
Avoid Water: The presence of water can lead to the formation of a diol byproduct. Use anhydrous methanol and dry glassware.
Control Temperature: Perform the reaction at a controlled temperature (e.g., 0 °C to room temperature) to prevent acid-catalyzed side reactions like polymerization or elimination.
Step 3 & 4: Conversion of Alcohol to Nitrile via Tosylate
Direct conversion of the primary alcohol to a halide can be problematic due to the tertiary ether. A two-step process via a tosylate intermediate is more reliable.
❓ Question: The tosylation of my alcohol is incomplete, even after extended reaction times. What could be the cause?
Answer: Incomplete tosylation is almost always due to the presence of moisture or the deactivation of the base.
Causality: Tosyl chloride (TsCl) reacts rapidly with water. Any moisture in the solvent, on the glassware, or in the alcohol starting material will consume the reagent. Pyridine, the common base and solvent, is also hygroscopic and must be dry.
Troubleshooting Steps:
Rigorous Anhydrous Conditions: Dry all glassware in an oven overnight. Use anhydrous pyridine and a fresh, sealed bottle of tosyl chloride. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Reagent Purity: Use freshly opened or purified pyridine. Ensure the tosyl chloride is a clean, white solid.
Temperature Control: The reaction is typically run at 0 °C to control the initial exotherm and then allowed to proceed at room temperature. For sluggish reactions, gentle heating (e.g., 40 °C) can be considered, but monitor for side reactions.
❓ Question: During the reaction of the tosylate with sodium cyanide, I'm observing a significant amount of an elimination byproduct. How can I favor substitution?
Answer: The tosylate is a good leaving group, and cyanide is a reasonably strong base, creating a competition between SN2 (substitution) and E2 (elimination) pathways.
Causality: High reaction temperatures and sterically hindered substrates favor elimination. Using a highly polar, aprotic solvent stabilizes the SN2 transition state more than the E2 transition state.
Troubleshooting Steps:
Solvent Choice: Use a polar aprotic solvent like DMSO or DMF. These solvents are excellent for SN2 reactions and will significantly accelerate the desired substitution.
Temperature Management: Keep the reaction temperature as low as reasonably possible to achieve a good rate. Start at room temperature and only heat if necessary, monitoring the reaction progress closely by GC or TLC.
Reagent Purity: Ensure you are using dry sodium cyanide and dry solvent to avoid side reactions.
Step 5: Reduction of Nitrile to 2-Methoxy-2-methylpentan-1-amine
This final step transforms the nitrile into the target primary amine. The choice of reducing agent is critical for yield and purity.
❓ Question: My final product is contaminated with secondary amines after reduction with Lithium Aluminum Hydride (LiAlH₄). Why does this happen?
Answer: The formation of secondary amines during LAH reduction of nitriles is a known side reaction, although less common for primary nitriles. It can occur if the intermediate imine species reacts with the product amine before being fully reduced.
Causality: During the workup, partially reduced intermediates can react with the newly formed primary amine. Careful and complete quenching of the reaction is essential.
Troubleshooting Steps:
Inverse Addition: Add the LAH solution slowly to a solution of the nitrile. This keeps the concentration of the reducing agent high relative to the substrate and intermediates.
Careful Workup: A Fieser workup (sequential, careful addition of water, then aqueous NaOH, then more water) is highly effective for cleanly quenching the reaction and precipitating aluminum salts, making filtration easier.
Consider Alternatives: If byproducts persist, catalytic hydrogenation is an excellent alternative.
❓ Question: What are the main differences between using LiAlH₄ and catalytic hydrogenation for the nitrile reduction?
Answer: Both methods are effective but have different practical considerations. The choice depends on available equipment, safety protocols, and desired scale.
Feature
Lithium Aluminum Hydride (LiAlH₄)
Catalytic Hydrogenation (H₂/Catalyst)
Reactivity
Highly reactive, reduces many functional groups.
More selective. Ethers are stable.
Conditions
Anhydrous ether or THF, typically at reflux.
Requires pressure vessel (Parr shaker), H₂ gas.
Catalyst
Not applicable.
Raney Nickel, Rh/Al₂O₃, or Pd/C.
Workup
Involves quenching a highly reactive reagent. Can be hazardous.
Simple filtration to remove the catalyst.
Safety
Highly flammable, reacts violently with water. Requires experienced handling.
Flammable H₂ gas under pressure. Catalyst can be pyrophoric.
Recommendation
Excellent for small-scale lab synthesis.
Preferred for larger-scale synthesis due to simpler workup and scalability.
Purification & Characterization
❓ Question: What is the recommended method for purifying the final amine product?
Answer: Primary amines can be challenging to purify via chromatography on silica gel due to their basicity causing streaking. Vacuum distillation is the preferred method for purification.
Causality: The basic lone pair on the nitrogen atom interacts strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation. While neutral alumina can be used, distillation is often more effective for liquid amines.[1][2]
Procedure:
Neutralize: Perform an acid-base extraction to remove non-basic impurities. Dissolve the crude product in a solvent like ether, wash with dilute HCl to protonate the amine into the aqueous layer, discard the organic layer, then basify the aqueous layer with NaOH and re-extract the pure amine back into fresh ether.
Dry and Concentrate: Dry the final organic extract over anhydrous sodium sulfate or potassium carbonate, filter, and remove the solvent.
Distill: Perform a fractional distillation under reduced pressure to obtain the pure 2-Methoxy-2-methylpentan-1-amine.[3]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-2-methylpentan-1-ol (Steps 1 & 2)
Epoxidation: Dissolve 2-methyl-1-pentene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C in an ice bath. Add m-CPBA (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
Workup: Upon completion, cool the reaction back to 0 °C. Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate sequentially with 10% aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude epoxide is often used directly in the next step.
Epoxide Opening: Dissolve the crude 2-methyl-1,2-epoxypentane in anhydrous methanol (at least 10-fold excess). Cool the solution to 0 °C and add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%). Stir the reaction at room temperature overnight.
Purification: Neutralize the reaction with a saturated solution of sodium bicarbonate. Remove the bulk of the methanol via rotary evaporation. Partition the residue between water and ethyl acetate. Separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude alcohol by vacuum distillation.
Protocol 2: Synthesis of 2-Methoxy-2-methylpentan-1-amine (Steps 3-5)
Tosylation: Dissolve 2-methoxy-2-methylpentan-1-ol (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere and cool to 0 °C. Slowly add p-toluenesulfonyl chloride (1.2 eq). Stir at 0 °C for 2 hours, then at room temperature overnight.
Workup: Pour the reaction mixture into ice-cold water and extract with diethyl ether. Wash the combined organic layers with cold dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate and concentrate to yield the crude tosylate, which should be used promptly.
Cyanation: Dissolve the crude tosylate in anhydrous DMSO. Add sodium cyanide (1.5 eq) and heat the mixture to 60-70 °C, stirring overnight. Monitor for the disappearance of the tosylate by TLC.
Workup: Cool the reaction to room temperature and pour it into a large volume of water. Extract the product with ethyl acetate. Wash the combined organic layers thoroughly with water (to remove DMSO) and then with brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude nitrile by vacuum distillation.
Reduction (LiAlH₄ Method): In a flame-dried, three-neck flask under nitrogen, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether. Cool to 0 °C. Add a solution of the 3-methoxy-3-methylhexanenitrile in anhydrous ether dropwise via an addition funnel. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4 hours.
Quench and Purification: Cool the reaction to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether. Dry the filtrate over anhydrous potassium carbonate, filter, and purify the final amine by fractional vacuum distillation.
References
University of Wisconsin-Madison. Reactions of Amines. [Link]
Google Patents. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
Technical Support Center: Troubleshooting 2-Methoxy-2-methylpentan-1-amine Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve solubility and handling issues associated with 2-Metho...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve solubility and handling issues associated with 2-Methoxy-2-methylpentan-1-amine (CAS: 17697-32-4)[1].
While the methoxy ether linkage in this compound provides minor hydrogen-bonding capabilities, its 7-carbon branched aliphatic backbone heavily dictates its physicochemical behavior. Understanding the causality between its structural features, ionization state, and the surrounding solvent environment is critical to building robust experimental workflows.
Part 1: Troubleshooting FAQs
Q1: Why does 2-Methoxy-2-methylpentan-1-amine precipitate when I adjust my aqueous assay buffer to pH 10?
Causality: Primary aliphatic amines typically exhibit a pKa between 9.5 and 11.0[2]. At acidic to neutral pH levels (below the pKa), the amine is protonated into an ammonium ion. This ionized state interacts favorably with water via strong ion-dipole interactions, ensuring high aqueous solubility[3]. However, as you adjust the buffer to pH 10, the Henderson-Hasselbalch equilibrium shifts toward the unprotonated free base. Because the carbon count of this molecule (C7) exceeds the general 6-carbon threshold for water-miscible amines, the lipophilic free base rapidly exceeds its intrinsic solubility limit and precipitates[2],[4].
Self-Validating Action: Lower the pH of your suspension back to 7.4 using 0.1 M HCl. If the precipitate dissolves completely, the issue is definitively pH-dependent free-base precipitation. If it remains cloudy, investigate potential salt-crashing (e.g., the common-ion effect from buffer salts).
Q2: I prepared a stock solution in dichloromethane (DCM), but a white, cloudy suspension formed over time. What is happening?
Causality: Primary aliphatic amines are highly nucleophilic. When exposed to air, the unhindered primary amine reacts with atmospheric carbon dioxide (CO₂) to form insoluble carbamate salts. This is a common, frustrating artifact when storing low-molecular-weight free amines in non-polar organic solvents where the resulting carbamate has zero solubility.
Self-Validating Action: Add a drop of dilute aqueous acid (e.g., 0.1 M HCl) to an aliquot of the cloudy DCM suspension. If you observe micro-effervescence (release of CO₂ gas) and the solution clears into two transparent phases, carbamate formation is confirmed.
Prevention: Always purge storage vials with an inert gas (N₂ or Argon) and prepare stock solutions using freshly degassed solvents.
Q3: We need to formulate this compound for an in vivo study at neutral pH, but the free base concentration is too low. How can we enhance solubility without dropping the pH to acidic levels?
Causality: If physiological pH (7.4) does not support sufficient ionization for your target dosing concentration, you must lower the dielectric constant of the vehicle to accommodate the lipophilic free-base fraction.
Solution: Utilize a biocompatible co-solvent system. Adding 5–10% DMSO or PEG400 disrupts the hydrophobic effect driving the precipitation of the un-ionized fraction. Alternatively, pre-formulate the amine as a stable salt (e.g., mesylate or citrate) prior to dissolution, which kinetically enhances the dissolution rate compared to the free base.
Exceeds the 6-carbon threshold; free base is poorly water-soluble[2],[4].
Estimated pKa
~9.5 - 10.5
Highly soluble in acidic media; precipitates in basic media[2].
Functional Groups
Primary Amine, Aliphatic Ether
Capable of hydrogen bonding, but dominated by the hydrophobic alkyl chain.
Table 2: Recommended Co-Solvent Systems for in vivo Assays
Co-Solvent
Recommended Max Vol (%)
Mechanism of Solubility Enhancement
DMSO
5 - 10%
Decreases solvent polarity; solvates the lipophilic free base fraction.
PEG 400
10 - 20%
Acts as a co-solvent and prevents molecular aggregation.
Propylene Glycol
10 - 15%
Enhances the hydrogen bonding network for the methoxy/amine groups.
Part 3: Experimental Protocols
Protocol 1: Shake-Flask pH-Solubility Profiling
Purpose: To empirically determine the solubility limit of 2-Methoxy-2-methylpentan-1-amine across a physiological pH range. This protocol is self-validating as it relies on thermodynamic equilibrium.
Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 5.0, 7.4, and 10.0.
Saturation: Add excess 2-Methoxy-2-methylpentan-1-amine (e.g., 50 mg) to 1 mL of each buffer in sealed glass HPLC vials.
Equilibration: Agitate the vials on an orbital shaker at 300 rpm for 24 hours at a constant 25°C to ensure thermodynamic equilibrium is reached.
Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes to firmly pellet any undissolved free base or precipitated salts.
Quantification: Carefully extract the supernatant, dilute appropriately in the mobile phase, and quantify the dissolved concentration via LC-MS/MS. (Note: Since aliphatic amines lack a strong chromophore, standard UV detection is inadequate unless pre-column derivatization or an ELSD/CAD detector is utilized).
Protocol 2: Amine Salt Screening and Crystallization
Purpose: To isolate a non-hygroscopic solid salt form of the amine for stable storage and rapid aqueous dissolution[3].
Free Base Dissolution: Dissolve 100 mg of 2-Methoxy-2-methylpentan-1-amine in 2 mL of anhydrous diethyl ether or ethyl acetate under nitrogen.
Acid Addition: Slowly add 1.05 molar equivalents of the counter-acid (e.g., anhydrous Methanesulfonic acid for a mesylate salt, or ethereal HCl for a chloride salt) dropwise while stirring on an ice bath.
Precipitation: A white precipitate will form immediately, as the ionic amine salt is highly insoluble in non-polar organic solvents.
Isolation & Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 1 mL of cold, anhydrous ether to remove any unreacted lipophilic free base.
Drying: Dry the salt under high vacuum at 40°C for 12 hours. Store in a desiccator to prevent moisture absorption.
Part 4: Mandatory Visualizations
Fig 1. pH-dependent ionization states and aqueous solubility pathways for aliphatic amines.
Fig 2. Troubleshooting decision tree for resolving amine solubility and precipitation issues.
References
Chemistry LibreTexts - 23.1: Properties of amines. Available at:[Link]
Chemguide - An introduction to amines: Physical Properties. Available at:[Link]
Save My Exams - Reactions of Primary Aliphatic Amines. Available at:[Link]
Technical Support Center: Troubleshooting 2-Methoxy-2-methylpentan-1-amine Workflows
Welcome to the Technical Support Center for 2-Methoxy-2-methylpentan-1-amine (CAS: 17697-32-4). As a highly specialized aliphatic building block, this primary amine presents unique reactivity challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-Methoxy-2-methylpentan-1-amine (CAS: 17697-32-4). As a highly specialized aliphatic building block, this primary amine presents unique reactivity challenges. The molecule features a beta-quaternary carbon center (C2 is bonded to a methyl, a methoxy, a propyl group, and the aminomethyl group). This structural motif creates a "neopentyl-like" steric environment, which severely restricts the trajectory of nucleophilic attack during coupling reactions. Furthermore, the beta-methoxy ether is highly susceptible to acid-mediated cleavage.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers minimize side reactions and maximize yields.
Section 1: Troubleshooting Guides & FAQs
Q1: My amide coupling with 2-Methoxy-2-methylpentan-1-amine is stalling at <20% conversion, and I am observing epimerization of my chiral carboxylic acid. How can I fix this?A1: This is a classic manifestation of neopentyl-like steric hindrance. Standard coupling reagents (like EDC/HOBt or even HATU) form active esters that are too bulky to be efficiently intercepted by the sterically shielded primary amine. The slow aminolysis rate allows the activated ester to linger, increasing the probability of oxazolone formation, which leads to epimerization of the alpha-chiral center.
The Solution: Switch to the third-generation uronium salt COMU paired with the additive Oxyma Pure [1]. COMU generates a highly reactive Oxyma ester that is less sterically demanding than standard benzotriazole (OBt/OAt) esters. Additionally, replace standard bases (like DIPEA) with the less nucleophilic 2,2,6,6-tetramethylpiperidine (TMP) to further suppress base-promoted epimerization[2].
Q2: During a global deprotection step, my LC-MS shows a major byproduct with a mass of [M-32] instead of the desired product. What is this side reaction?A2: You are observing acid-mediated ether cleavage followed by elimination. If your deprotection utilizes strong Lewis acids (e.g., BBr
3
) or harsh Brønsted acids (e.g., HBr/AcOH), the beta-methoxy group on the amine backbone is cleaved[3]. Because the resulting carbocation at the C2 position is tertiary and highly stabilized by hyperconjugation, the ether is exceptionally labile. Loss of methanol (or cleavage followed by dehydration) yields an alkene byproduct ([M-32] relative to the parent methoxy compound).
The Solution: Avoid strong Lewis acids. If you are deprotecting benzyl ethers, utilize catalytic hydrogenation (Pd/C, H
2
). If you must cleave a methyl ether elsewhere on the molecule, consider using milder, highly controlled reagents like TMSI (iodotrimethylsilane) at low temperatures (-78 °C) and monitor the reaction strictly to prevent over-reaction.
Q3: My reductive amination with a target ketone is failing. I only see unreacted starting materials and a trace of the hemiaminal. How do I force the reaction to completion?A3: Hindered amines struggle to form the requisite imine intermediate with ketones due to unfavorable thermodynamic equilibrium and steric clash. Standard "one-pot" reductive amination conditions (e.g., NaBH
3
CN in MeOH) will fail because the reducing agent will reduce the ketone to an alcohol faster than the hindered imine can form[4].
The Solution: Utilize a two-step, Lewis acid-mediated protocol. Pre-form the imine using Titanium(IV) isopropoxide (Ti(O-
i
Pr)
4
) as both a water scavenger and a Lewis acid activator[5]. Only after the imine formation is complete should you add the reducing agent.
Section 2: Quantitative Data Summaries
Table 1: Amide Coupling Reagent Efficacy
Model Reaction: Fmoc-Val-OH + 2-Methoxy-2-methylpentan-1-amine (1.2 eq) in DMF at 25 °C for 4 hours.
Coupling System
Base Used
Conversion (%)
Epimerization (%)
Primary Issue Observed
EDC / HOBt
DIPEA
18%
12%
Sluggish aminolysis; oxazolone formation.
HATU
DIPEA
45%
8%
Moderate steric clash with OAt ester.
COMU / Oxyma
TMP
>88%
<1%
Optimal for hindered neopentyl systems.
Table 2: Reductive Amination Conditions & Yields
Model Reaction: Acetophenone + 2-Methoxy-2-methylpentan-1-amine (1.5 eq) in THF.
Causality Focus: Pre-activation is critical. The Oxyma ester must be fully formed before the hindered amine is introduced to prevent guanidinylation side reactions.
Activation: Dissolve the carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF (0.2 M).
Base Addition: Add 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq) dropwise at 0 °C. Stir for 15 minutes.
Validation Checkpoint 1: Withdraw a 5 µL aliquot, quench in 100 µL MeCN/H
2
O, and analyze via LC-MS. The presence of the active Oxyma ester intermediate confirms successful activation. Proceed only when the carboxylic acid is >95% consumed.
Amine Addition: Add 2-Methoxy-2-methylpentan-1-amine (1.2 eq) neat. Allow the reaction to warm to room temperature and stir for 4 hours.
Validation Checkpoint 2: Check LC-MS. If conversion is <80%, apply gentle heating (40 °C) for an additional 2 hours. Do not add more base.
Protocol B: Two-Step Reductive Amination using Ti(O-
i
Pr)
4
Causality Focus: Titanium(IV) isopropoxide forces the thermodynamically unfavorable imine condensation by acting as a strong Lewis acid and coordinating the resulting water, preventing equilibrium reversal.
Imine Formation: In a flame-dried flask under argon, combine the ketone (1.0 eq) and 2-Methoxy-2-methylpentan-1-amine (1.5 eq) in anhydrous THF (0.5 M).
Titanium Addition: Add Ti(O-
i
Pr)
4
(2.0 eq) dropwise. Stir at room temperature for 12 hours.
Validation Checkpoint 1: Analyze by IR spectroscopy or NMR. Ensure the disappearance of the carbonyl stretch (~1710 cm
−1
) and the appearance of the imine/aminal complex.
Reduction: Cool the mixture to 0 °C. Slowly add NaBH
4
(1.5 eq) dissolved in a minimal amount of anhydrous ethanol. Stir for 4 hours.
Workup: Quench carefully with water (causes precipitation of TiO
2
salts). Filter through a pad of Celite to remove titanium salts before extraction.
Section 4: Mechanistic & Workflow Visualizations
Caption: Workflow for optimizing hindered amide couplings using COMU/Oxyma to overcome steric clash.
Caption: Acid-mediated ether cleavage and subsequent elimination pathway leading to [M-32] byproducts.
References
[2] COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. ResearchGate / European Peptide Society. URL:[Link]
[3] Greene's Protective Groups in Organic Synthesis. Fourth Edition. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
[1] HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. URL:[Link]
Technical Support Center: 2-Methoxy-2-methylpentan-1-amine Synthesis & Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the synthesis of 2-Methoxy-2-methylpentan...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the synthesis of 2-Methoxy-2-methylpentan-1-amine .
The standard and most atom-efficient methodology for producing this specialized aliphatic amine is the catalytic hydrogenation of its corresponding nitrile (2-methoxy-2-methylpentanenitrile)[1]. However, optimizing temperature and pressure is a delicate balancing act. The presence of a labile tertiary methoxy group makes this molecule highly susceptible to degradation under aggressive conditions, while insufficient kinetic energy leads to incomplete conversion or dimerization.
This guide provides field-proven troubleshooting, an optimization matrix, and a self-validating protocol to ensure high-yield, high-purity synthesis.
Reaction Pathway & Parameter Dependencies
The following diagram illustrates how temperature and pressure dictate the fate of the reaction.
Reaction pathway of nitrile hydrogenation showing target primary amine and pressure/temp byproducts.
Quantitative Optimization Matrix
To establish a baseline for your experiments, refer to the quantitative data summarized below. This matrix demonstrates the causality between physical parameters and byproduct formation.
Temp (°C)
H₂ Pressure (bar)
NH₃ Additive (eq)
Catalyst
Conversion (%)
Primary Amine Yield (%)
Major Impurity Profile
60
30
0
Raney Co
75
60
Secondary Amine (15%)
80
50
5
Raney Co
>99
94
None (<2%)
120
50
5
Raney Co
>99
70
Secondary Amine (25%)
80
90
5
Raney Co
>99
65
Des-methoxy Amine (30%)
80
50
5
Pd/C
>99
40
Des-methoxy Amine (55%)
Troubleshooting Guide
Q: Why is my GC-MS showing a large impurity peak with a mass of M-30?A: A mass loss of 30 Da (loss of the -OCH₃ group + addition of -H) indicates hydrogenolysis (cleavage) of the tertiary methoxy group. Aliphatic methoxy groups are highly labile under aggressive reductive conditions[2].
Causality & Fix: This degradation occurs when hydrogen pressure exceeds 60 bar or when using highly oxophilic/hydrogenolytic catalysts like Palladium on Carbon (Pd/C). Reduce your H₂ pressure to a maximum of 50 bar and switch to a Sponge Cobalt (Raney Cobalt) catalyst. Cobalt is highly selective for nitrile reduction and minimizes the cleavage of aliphatic ethers[3].
Q: How do I suppress the formation of the secondary amine dimer?A: Secondary amines form when the newly synthesized primary amine nucleophilically attacks the transient imine intermediate, followed by the elimination of ammonia and subsequent reduction.
Causality & Fix: Elevated temperatures (>100°C) kinetically accelerate this side reaction. To suppress it, strictly cap the reaction temperature at 80°C and introduce 5 equivalents of anhydrous ammonia (NH₃) into the reactor before pressurizing with H₂. The excess ammonia shifts the thermodynamic equilibrium of the condensation reaction backward, strongly favoring the primary amine[1].
Q: The reaction stalls at the imine intermediate, leaving unreacted starting material. Should I increase the temperature?A: No. Increasing the temperature will disproportionately increase secondary amine dimerization rather than safely driving the reaction to completion.
Causality & Fix: Stalling at the imine stage is typically a gas-liquid mass-transfer issue rather than a kinetic limitation. Ensure your reactor's impeller speed is at least 800–1000 RPM to facilitate H₂ dissolution into the solvent. If mass transfer is optimal, your catalyst may be poisoned by trace water or free acids in the nitrile starting material.
Frequently Asked Questions (FAQs)
Q: Can I use Palladium on Carbon (Pd/C) instead of Sponge Cobalt?A: It is highly discouraged. While Pd/C is excellent for many hydrogenations, it is overly active for C-O bond hydrogenolysis. Using Pd/C will result in massive de-etherification of 2-Methoxy-2-methylpentan-1-amine, ruining your yield[2].
Q: What is the ideal solvent system for this optimization?A: Anhydrous methanol is the optimal solvent. It solubilizes the ammonia additive perfectly and stabilizes the imine intermediate through hydrogen bonding, which helps moderate the reaction rate and prevents runaway thermal spikes.
This protocol is designed as a self-validating system . Do not proceed to subsequent steps without passing the defined In-Process Control (IPC) checks.
Phase 1: Reactor Preparation & Loading
Purge a 300 mL Hastelloy Parr autoclave reactor with N₂ gas for 15 minutes to ensure a strictly oxygen-free environment.
Charge the reactor with 10.0 g (70.8 mmol) of 2-methoxy-2-methylpentanenitrile and 100 mL of anhydrous methanol.
Add 1.5 g of washed Sponge Cobalt (Raney Co) catalyst slurry. Critical: Do not allow the catalyst to dry out. Exposure to air causes pyrophoric ignition and oxide formation, which destroys its chemoselectivity.
Phase 2: Additive and Pressure Equilibration
4. Seal the reactor and cool the jacket to 0°C using a recirculating chiller.
5. Introduce 6.0 g (350 mmol, ~5 eq) of anhydrous NH₃ gas into the reactor via a calibrated mass flow controller.
6. Pressurize the reactor with H₂ gas to exactly 50 bar.
Self-Validation Check: Turn off all valves and monitor the pressure gauge for 10 minutes with stirring off. If the pressure drops, you have a system leak. Do not proceed until the seal is verified.
Phase 3: Reaction Execution
7. Set the mechanical impeller agitation to 1000 RPM to ensure optimal gas-liquid-solid mass transfer.
8. Heat the reactor to 80°C. The pressure will rise initially due to thermal expansion, then steadily drop as H₂ is consumed.
9. Maintain H₂ pressure at 50 bar via a continuous feed regulator.
Phase 4: In-Process Control (IPC) & Validation
10. After 4 hours, pause agitation, allow the heavy cobalt catalyst to settle for 5 minutes, and sample 0.5 mL of the reaction mixture via the dip tube.
11. Analyze the aliquot via GC-FID.
Self-Validation Check: The reaction is deemed successful and complete only when both the nitrile starting material and the imine intermediate are <1% AUC. If the imine is >1%, resume agitation for 2 additional hours. Do not increase the temperature.
Phase 5: Workup and Isolation
12. Cool the reactor to 20°C and safely vent the excess H₂ and NH₃ through an acid scrubber system.
13. Filter the reaction mixture through a tightly packed Celite pad under an N₂ blanket to remove the Cobalt catalyst.
14. Concentrate the filtrate under reduced pressure (40°C, 150 mbar) to yield the crude 2-methoxy-2-methylpentan-1-amine. Purify via fractional distillation if ultra-high purity (>99.5%) is required for downstream drug development.
References
Mukherjee, A., Srimani, D., Chakraborty, S., Ben-David, Y., & Milstein, D. (2015). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. Journal of the American Chemical Society, 137(28), 8888-8891. URL:[Link]
Schwob, T., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines by using a Cobalt Phosphine Catalyst. ChemSusChem, 10(5), 842-846. URL:[Link]
Li, J., et al. (2020). Hydrogen-Free Production of 4-Alkylphenols from Lignin via Self-Reforming-Driven Depolymerization and Hydrogenolysis. ACS Sustainable Chemistry & Engineering, 9(1), 321-330. URL:[Link]
Technical Support Center: Troubleshooting 2-Methoxy-2-methylpentan-1-amine Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists through the unique challenges posed by highly substituted aliphatic ami...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists through the unique challenges posed by highly substituted aliphatic amines.
The Structural Challenge:
2-Methoxy-2-methylpentan-1-amine is a deceptively difficult substrate. While it possesses a primary amine (-NH2), the adjacent alpha-carbon (C2) is a fully substituted quaternary center bearing a methyl, a methoxy, and a propyl group. This creates a massive "neopentyl-like" steric shield that severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack. Furthermore, the C2 methoxy group acts as a competing Lewis base, which can sequester transition metal catalysts and derail cross-coupling cycles.
This guide provides field-proven troubleshooting FAQs, mechanistic insights, and self-validating protocols to successfully functionalize this challenging amine.
Quantitative Data: Reaction Optimization Matrix
The following table summarizes the quantitative improvements achieved by switching from standard conditions to sterically-optimized workflows.
Reaction Type
Standard Condition
Standard Yield
Optimized Condition
Optimized Yield
Key Mechanistic Intervention
Amidation
EDC/HOBt, DIPEA, RT
< 15%
COMU, DIPEA, 50°C
> 85%
Uronium-based leaving group minimizes steric clash during acylium attack.
Reductive Amination
NaBH₃CN, MeOH, RT
< 10%
Ti(OiPr)₄, Borane-Pyridine
> 80%
Lewis acid templating forces iminium formation prior to reduction.
C-N Cross-Coupling
Pd(PPh₃)₄, K₂CO₃, 80°C
0% (Poisoned)
Pd₂(dba)₃, BrettPhos, NaOtBu
> 75%
Bulky biarylphosphine forces geometry and prevents β-hydride elimination.
Workflow Decision Tree
Figure 1: Decision tree for overcoming steric hindrance in 2-Methoxy-2-methylpentan-1-amine.
Section 1: Amidation Workflows
FAQ 1: Why do standard coupling reagents (e.g., EDC/HOBt, HATU) fail to yield the amide?Causality: Standard carbodiimide or uronium-based coupling agents form an activated O-acylisourea or OBt ester. The massive β-quaternary bulk of 2-Methoxy-2-methylpentan-1-amine prevents the amine from approaching this intermediate. Because the nucleophilic attack is kinetically delayed, the activated ester simply hydrolyzes back to the carboxylic acid.
Solution: Transition to COMU. COMU creates a highly reactive, less sterically demanding acylium-like intermediate and operates efficiently even with weak or sterically hindered amines [[1]]().
Self-Validating Protocol: COMU-Mediated Amidation
Activation: Dissolve the carboxylic acid (1.0 equiv) and COMU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (2.5 equiv) dropwise at 0°C.
Validation Check: The solution will transition from colorless to a distinct yellow/orange, confirming the formation of the active uronium ester.
Coupling: Add 2-Methoxy-2-methylpentan-1-amine (1.1 equiv) dropwise. Warm the reaction to 50°C.
Validation Check: Monitor by LC-MS. The disappearance of the active ester mass and the appearance of the morpholine-based COMU byproduct (m/z 142) alongside your product confirms successful displacement.
Workup: Dilute with EtOAc and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA) and saturated NaHCO₃.
Section 2: Reductive Amination
FAQ 2: My reductive amination yields mostly unreacted starting material or over-alkylated byproducts. How can I drive imine formation?Causality: The neopentyl bulk kinetically slows the initial nucleophilic addition to the carbonyl. If the reducing agent (like NaBH₃CN) is present too early, it will reduce the carbonyl to an alcohol before the imine can form.
Solution: Decouple the reaction steps. Use Titanium(IV) isopropoxide (Ti(OiPr)₄) as a strong Lewis acid to template and force iminium formation. Follow this with a selective reducing agent like Borane-Pyridine complex or Tetrabutylammonium borohydride 23.
Imine Formation: Combine the aldehyde/ketone (1.0 equiv) and 2-Methoxy-2-methylpentan-1-amine (1.1 equiv) in anhydrous DCE. Add Ti(OiPr)₄ (2.0 equiv) and stir at room temperature for 12 hours.
Validation Check: A slight exotherm and a shift to a pale yellow color indicate successful titanium coordination and imine templating.
Reduction: Cool the mixture to 0°C and add Borane-Pyridine complex (1.5 equiv) dissolved in absolute ethanol. Stir for 4 hours.
Validation Check: Gentle bubbling (H₂ gas evolution) may occur as the borane reacts with trace moisture and reduces the iminium.
Quench: Add 1M NaOH dropwise until the solution is basic.
Validation Check: A voluminous white precipitate of TiO₂ will form. This visually confirms the destruction of the Ti-complex, releasing your secondary amine product into the organic phase for Celite filtration.
Section 3: C-N Cross-Coupling
FAQ 3: I am attempting a Buchwald-Hartwig coupling, but I observe rapid catalyst death and no product. What is going wrong?Causality: Two issues occur simultaneously. First, the β-quaternary center clashes with standard phosphine ligands during the amine coordination and reductive elimination steps. Second, the adjacent methoxy group on C2 forms a stable, off-cycle bidentate chelate with Pd(II), effectively poisoning the catalyst.
Solution: Use BrettPhos. This highly bulky, electron-rich biarylphosphine ligand is specifically designed to accommodate primary amines, prevent β-hydride elimination, and force the Pd center into the correct geometry for rapid reductive elimination [[4]](). Alternatively, for copper catalysis, pyrrole-ol ligands are uniquely effective for sterically hindered partners 5.
Self-Validating Protocol: Pd-Catalyzed Cross-Coupling with BrettPhos
Catalyst Pre-activation: In a glovebox, combine Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.4 equiv) in anhydrous 1,4-dioxane.
Validation Check: The solution must transition from dark purple (Pd₂(dba)₃) to a deep red/brown within 10 minutes, indicating the successful formation of the active Pd(0)-BrettPhos complex.
Coupling: Add the aryl halide (1.0 equiv) and 2-Methoxy-2-methylpentan-1-amine (1.2 equiv). Seal the vessel, remove it from the glovebox, and heat at 100°C for 12-24 hours.
Validation Check: The formation of a fine, insoluble NaX (e.g., NaBr or NaCl) precipitate causing cloudiness in the reaction mixture indicates successful catalytic turnover.
Workup: Cool to room temperature, dilute with EtOAc, filter through a silica plug to remove Pd black and salts, and concentrate for purification.
Technical Support Center: Stability & Handling of 2-Methoxy-2-methylpentan-1-amine
Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals working with 2-Methoxy-2-methylpentan-1-amine (CAS 17697-32-4)[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals working with 2-Methoxy-2-methylpentan-1-amine (CAS 17697-32-4)[1]. Because this molecule features both a primary amine and a sterically hindered tertiary ether, it presents unique physicochemical behaviors during synthesis, extraction, and storage.
Below, you will find a mechanistic breakdown of its stability, field-proven troubleshooting FAQs, and validated experimental protocols.
Mechanistic Grounding: The Causality of Stability
To master the manipulation of 2-Methoxy-2-methylpentan-1-amine, you must understand the electronic interplay between its functional groups under varying pH conditions.
Acidic Conditions (pH < 7): The Inductive Shield
When exposed to acidic environments, the primary amine at C1 is rapidly protonated to form an ammonium salt (-NH3+)[2]. Typically, tertiary ethers are highly susceptible to acid-catalyzed cleavage via an SN1 mechanism, where protonation of the ether oxygen is followed by the departure of an alcohol to leave a tertiary carbocation[3].
However, in this specific molecule, the formation of a carbocation at C2 is strongly disfavored. The adjacent -NH3+ group exerts a powerful electron-withdrawing inductive effect (-I effect). This electrostatically destabilizes any developing positive charge at C2, raising the activation energy required for cleavage[4]. Consequently, the ether linkage exhibits remarkable resistance to acidic hydrolysis at ambient to moderate temperatures.
Basic Conditions (pH > 9): Inert Free Base Dynamics
Under basic conditions, the molecule exists as a neutral free base. Ethers are inherently inert to nucleophilic attack by bases[3]. Furthermore, the lack of highly acidic beta-protons adjacent to the methoxy group prevents base-catalyzed elimination (E2) reactions. Thus, the molecule is exceptionally stable in alkaline environments, though its physical state shifts from a water-soluble salt to a lipophilic oil.
Troubleshooting & FAQs
Q1: I attempted an aqueous extraction of my reaction mixture using 1M HCl, but I lost my product. Where did it go?A: Your product is trapped in the aqueous layer. At low pH, 2-Methoxy-2-methylpentan-1-amine forms a highly hydrophilic ammonium chloride salt[2]. To recover it, you must basify the aqueous layer to pH > 10 using NaOH or Na2CO3 to regenerate the lipophilic free base, followed by extraction with an organic solvent like dichloromethane (DCM) or ethyl acetate.
Q2: I need to remove a protecting group using strong acid (e.g., concentrated TFA or HCl) at elevated temperatures. Will the methoxy group survive?A: It is a risk. While the adjacent ammonium group provides inductive stabilization against SN1 cleavage[4], extreme conditions (e.g., refluxing 6M HCl or prolonged heating in concentrated TFA) can eventually overcome this activation energy barrier, leading to ether cleavage and the formation of an amino-alcohol[3]. If harsh acidic deprotection is required, monitor the reaction closely via LC-MS and strictly minimize heating time.
Q3: My NMR spectrum looks different depending on the solvent I use (CDCl3 vs. D2O). Is the molecule degrading?A: No, this is a classic pH-dependent chemical shift phenomenon. In CDCl3, the molecule is a neutral free base. In unbuffered or acidic D2O, the amine protonates. The resulting localized positive charge deshields the adjacent protons at C1 and C3, causing their NMR signals to shift significantly downfield.
Data Presentation: Stability & Solubility Matrix
Parameter
Acidic Conditions (pH < 3)
Basic Conditions (pH > 10)
Dominant Species
Ammonium Salt (-NH3+)
Neutral Free Base (-NH2)
Aqueous Solubility
Very High (>100 mg/mL)
Low (<5 mg/mL)
Organic Solubility
Insoluble
Highly Soluble (DCM, EtOAc, Et2O)
Ether Stability
High (Stabilized by -I effect)
Very High (Inert to base)
Storage Recommendation
Store as lyophilized HCl salt
Store neat liquid under Argon at 4°C
Experimental Protocols
Protocol A: Quantitative Free-Basing and Organic Extraction
Purpose: To recover the amine from an acidic aqueous reaction mixture. This protocol is self-validating; the visual phase separation confirms successful free-basing.
Transfer the acidic aqueous solution containing the amine salt to a separatory funnel.
Cool the mixture in an ice bath to 0–5 °C to minimize exothermic heating during neutralization.
Slowly add 2M NaOH(aq) dropwise while swirling until the pH of the aqueous layer reaches 10–11 (verify with pH paper). Validation: The solution will become cloudy as the free base oils out of the aqueous phase.
Add a volume of Dichloromethane (DCM) equal to one-third of the aqueous volume. Invert gently to extract the lipophilic free base.
Separate the organic layer. Repeat the extraction twice more with fresh DCM.
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure free base.
Protocol B: Controlled Hydrochloride Salt Formation
Purpose: To prepare a stable, water-soluble, and easily storable solid form of the amine.
Dissolve the free base 2-Methoxy-2-methylpentan-1-amine in anhydrous diethyl ether (approx. 0.1 M concentration).
Cool the solution to 0 °C under an inert atmosphere (N2 or Ar).
Slowly add 1.05 equivalents of a standardized solution of HCl in dioxane (or ethereal HCl) dropwise with vigorous stirring.
Validation: A white precipitate of the ammonium hydrochloride salt will form immediately upon addition.
Stir for an additional 15 minutes at 0 °C to ensure complete precipitation.
Filter the solid under vacuum, wash with cold anhydrous ether, and dry under high vacuum to afford the stable hydrochloride salt.
Pathway Visualization
Figure 1: pH-dependent states and acid-stability pathway of 2-Methoxy-2-methylpentan-1-amine.
References
Wikipedia. "Ether cleavage". Wikipedia, The Free Encyclopedia. Available at:[Link]
Chemguide. "The acid-base behaviour of amino acids". Chemguide Organic Properties. Available at:[Link]
ACS Macro Letters. "Elucidating the Effect of Amine Charge State on Poly(β-amino ester) Degradation Using Permanently Charged Analogs". American Chemical Society. Available at:[Link]
Technical Support Center: Preventing Oxidation of 2-Methoxy-2-methylpentan-1-amine During Storage
Welcome to the technical support center for 2-Methoxy-2-methylpentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this va...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-Methoxy-2-methylpentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this valuable chemical intermediate. Due to its unique structure, featuring both a primary amine and a tertiary ether, 2-Methoxy-2-methylpentan-1-amine is susceptible to oxidative degradation. This guide provides in-depth technical information and practical troubleshooting advice to mitigate these risks.
Understanding the Degradation Pathways
The instability of 2-Methoxy-2-methylpentan-1-amine primarily stems from two potential oxidation pathways: oxidation of the primary amine and autoxidation of the ether group.
1. Amine Oxidation: The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to attack by oxidizing agents, including atmospheric oxygen. This can lead to a cascade of reactions, forming various impurities such as imines, nitroso, and nitro compounds, which can compromise the integrity of your experiments.[1][2][3] The discoloration of the compound upon storage is often a visual indicator of amine oxidation.[4]
2. Ether Autoxidation: Ethers are known to undergo autoxidation in the presence of oxygen, a process that can be initiated by light or heat.[5] This free-radical chain reaction proceeds through the formation of hydroperoxides, which are unstable and can be explosive upon concentration or heating.[5][6] The presence of a tertiary carbon adjacent to the ether oxygen in 2-Methoxy-2-methylpentan-1-amine could potentially stabilize a radical intermediate, making this pathway a significant concern.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the storage and handling of 2-Methoxy-2-methylpentan-1-amine.
FAQs
Q1: My sample of 2-Methoxy-2-methylpentan-1-amine has turned yellow/brown. What does this indicate and is it still usable?A1: A color change, typically to yellow or brown, is a strong indicator of oxidation, likely at the amine functional group.[4] The presence of these colored impurities means the compound is no longer pure and may lead to inconsistent experimental results.[4] For sensitive applications, it is highly recommended to use a fresh, unoxidized sample. If a fresh sample is unavailable, repurification may be an option, but the purity must be verified analytically before use.
Q2: How can I test my sample for the presence of peroxides from ether autoxidation?A2: The presence of peroxides is a significant safety concern.[7] Several methods can be used for detection:
Peroxide Test Strips: Commercially available test strips offer a quick and semi-quantitative method for detecting hydroperoxides.[8][9][10]
Potassium Iodide (KI) Test: A more sensitive qualitative test involves shaking a small amount of the sample with an acidified solution of potassium iodide. The formation of a yellow or brown color, which turns blue-black upon addition of a starch indicator, signifies the presence of peroxides.[8]
Q3: What are the ideal storage conditions to maximize the shelf-life of 2-Methoxy-2-methylpentan-1-amine?A3: To minimize both amine oxidation and ether autoxidation, the following storage conditions are recommended:
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to exclude oxygen.[11][12][13]
Temperature: Store in a cool, dark place. Refrigeration at 2-8°C is advisable to slow down the rate of degradation.[2][4][14]
Container: Use a tightly sealed, amber glass bottle to protect the compound from light and air.[4][7][12]
Q4: Can I use antioxidants to prevent the oxidation of 2-Methoxy-2-methylpentan-1-amine?A4: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidation.[4][15]
For Amine Oxidation: Hindered phenols or aromatic amines are commonly used as radical-trapping antioxidants.[16][17][18]
For Ether Peroxidation: While less common for laboratory-scale storage, inhibitors are often added to bulk ethers by manufacturers. If you are distilling the compound, be aware that this will remove any added inhibitors.[6]
The choice and concentration of an antioxidant should be carefully considered to ensure it does not interfere with your intended application.
Q5: What are the safety hazards associated with degraded 2-Methoxy-2-methylpentan-1-amine?A5: The primary safety hazard is the potential for explosive peroxide formation due to ether autoxidation.[5] Containers with visible crystal formation or a viscous liquid at the bottom should be handled with extreme caution and not opened.[7][8][19] Contact your institution's environmental health and safety office for guidance on disposal of potentially peroxide-containing materials.
Experimental Protocols
Protocol 1: Long-Term Storage of 2-Methoxy-2-methylpentan-1-amine
Container Preparation: Select a clean, dry amber glass bottle with a tight-fitting cap, preferably with a PTFE liner.
Inert Gas Purge: Before transferring the amine, purge the bottle with a gentle stream of dry argon or nitrogen for several minutes to displace any air.
Transfer: Quickly transfer the 2-Methoxy-2-methylpentan-1-amine into the purged bottle.
Headspace Purge: Once the liquid is transferred, purge the headspace of the bottle with the inert gas for another minute.
Sealing: Securely seal the bottle. For added protection, you can wrap the cap and neck of the bottle with Parafilm.
Labeling: Clearly label the bottle with the compound name, date of storage, and a note indicating it is stored under an inert atmosphere.
Storage Location: Place the sealed bottle in a refrigerator at 2-8°C, away from light and sources of heat.
Protocol 2: Qualitative Peroxide Test (Potassium Iodide Method)
Solution Preparation: Prepare a fresh 10% (w/v) aqueous solution of potassium iodide.
Sample Preparation: In a clean test tube, add approximately 1 mL of the 2-Methoxy-2-methylpentan-1-amine sample.
Testing: Add 1 mL of the 10% potassium iodide solution to the test tube, followed by a few drops of dilute hydrochloric acid.
Observation: Vigorously shake the test tube. A yellow to brown color in the aqueous layer indicates the presence of peroxides.
Confirmation (Optional): Add a few drops of a starch indicator solution. A blue-black color confirms the presence of peroxides.
Visualizing Degradation and Prevention
To better understand the chemical processes and preventative measures, the following diagrams illustrate the key concepts.
Effects of Oxidation on Amine-Containing Materials - Innovative Polymers.
antioxidants and antiozonants...cont'd - Akrochem Corporation.
Which kinds of antioxidants are there? Classification of common antioxidants - Longchang Chemical. (2023, December 25).
Maximizing the Reactivity of Phenolic and Aminic Radical-Trapping Antioxidants: Just Add Nitrogen! | Accounts of Chemical Research - ACS Publications. (2015, April 3).
Comparative Reactivity Guide: 2-Methoxy-2-methylpentan-1-amine vs. Standard Aliphatic Amines
As a Senior Application Scientist in pharmaceutical development, I frequently encounter synthetic bottlenecks where an active pharmaceutical ingredient (API) suffers from poor metabolic stability or off-target reactivity...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in pharmaceutical development, I frequently encounter synthetic bottlenecks where an active pharmaceutical ingredient (API) suffers from poor metabolic stability or off-target reactivity. Tuning the pharmacokinetic profile often requires precise modulation of amine reactivity. A highly effective strategy is the introduction of tailored steric bulk and electron-withdrawing groups.
This guide provides an objective, data-supported comparison of [1] against standard aliphatic alternatives, detailing the causality behind its unique reactivity profile and providing self-validating protocols for empirical testing.
Mechanistic Framework: Steric Shielding and Inductive Modulation
The chemical behavior of an aliphatic amine is governed by the availability and accessibility of its nitrogen lone pair. 2-Methoxy-2-methylpentan-1-amine presents a fascinating case study because it decouples the primary amine (-NH₂) from typical unhindered reactivity through two distinct mechanisms:
Neopentyl-Type Steric Hindrance: While the amine itself is primary, the adjacent beta-carbon (C2) is a fully substituted quaternary center (bonded to a methyl, a methoxy, and a propyl group). This dense alkyl clustering creates severe[2] that physically blocks the Bürgi-Dunitz approach trajectory of incoming electrophiles, drastically reducing kinetic nucleophilicity.
Beta-Methoxy Inductive Effect (-I): Unlike purely alkyl-substituted amines where electron-donating groups (+I) increase basicity, the highly electronegative oxygen atom of the beta-methoxy group exerts a strong electron-withdrawing [3]. This pulls electron density away from the nitrogen lone pair through the sigma bonds, significantly lowering the amine's [4].
Fig 1. Mechanistic interplay of steric and electronic effects in 2-Methoxy-2-methylpentan-1-amine.
Comparative Reactivity Data
To contextualize the performance of 2-Methoxy-2-methylpentan-1-amine, we must compare it against standard aliphatic amines that isolate these variables. The table below summarizes the relative nucleophilicity (k_rel) in a standard amidation reaction and the estimated pKa values.
Amine
Structural Classification
Estimated pKa
Relative Nucleophilicity (k_rel)
Primary Steric Factor
Dominant Electronic Factor
n-Hexylamine
Unhindered 1°
~10.6
1.00 (Reference)
Minimal
+I (Alkyl donation)
2-Methoxyethylamine
Unhindered 1°, β-Methoxy
~9.2
0.65
Minimal
-I (Methoxy withdrawal)
tert-Butylamine
α-Branched 1°
~10.4
0.15
High (α-carbon bulk)
+I (Alkyl donation)
2-Methoxy-2-methylpentan-1-amine
β-Branched 1° (Quaternary), β-Methoxy
~8.8
0.02
High (β-carbon neopentyl)
-I (Methoxy withdrawal)
Data Interpretation: The isolated -I effect of a methoxy group (seen in 2-Methoxyethylamine) reduces nucleophilicity by ~35%. However, when combined with the massive beta-quaternary steric bulk in 2-Methoxy-2-methylpentan-1-amine, the reaction rate plummets to just 2% of the unhindered baseline.
Experimental Protocols for Reactivity Profiling
In drug development, we do not rely on theoretical values alone. The following protocols are designed as self-validating systems to empirically measure the kinetic and thermodynamic properties of these amines.
Objective: Determine the relative nucleophilicity (k_rel) of the test amine against a standard reference (n-hexylamine).
Causality: By running a competitive assay with a limiting amount of electrophile, we eliminate concentration-dependent kinetic variations. The ratio of the resulting amide products directly reflects the ratio of the intrinsic rate constants.
Step-by-Step Methodology:
Preparation: In a dry 20 mL scintillation vial, dissolve exactly 1.0 mmol of 2-Methoxy-2-methylpentan-1-amine and 1.0 mmol of n-hexylamine (internal reference) in 10 mL of anhydrous dichloromethane (DCM).
Base Addition: Add 3.0 mmol of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct without competing for the electrophile.
Electrophile Introduction: Cool the mixture to 0 °C. Add 0.5 mmol of Benzoyl Chloride dropwise over 2 minutes under vigorous stirring.
Quenching: After exactly 30 minutes, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃.
Analysis: Extract the organic layer, dry over MgSO₄, and analyze via UPLC-MS (UV detection at 254 nm). Calculate k_rel based on the integration ratio of the two benzamide peaks.
Self-Validation Mechanism: The use of a limiting electrophile (0.5 eq) against an excess of competing amines (2.0 eq total) ensures the reaction remains entirely kinetically controlled. The internal standard (n-hexylamine) acts as a built-in system suitability control; if the reference n-hexyl benzamide is not formed at expected absolute levels, it immediately flags reagent degradation or moisture contamination in the DCM.
Fig 2. Self-validating competitive amidation workflow for relative nucleophilicity determination.
Objective: Quantify the thermodynamic basicity (pKa) to isolate electronic effects from steric hindrance.
Step-by-Step Methodology:
Sample Prep: Accurately weigh 0.1 mmol of the amine and dissolve in 50 mL of degassed, deionized water (use a 10% Methanol co-solvent if solubility is poor, applying a Yasuda-Shedlovsky extrapolation for pure aqueous pKa).
Titration: Using an automated potentiometric titrator equipped with a glass pH electrode, titrate the solution with standardized 0.01 M HCl at 25.0 ± 0.1 °C.
Data Processing: Record the pH vs. volume of titrant added. The pH at the half-equivalence point represents the pKa of the conjugate acid.
Self-Validation Mechanism: The automated titrator utilizes a first-derivative plot (dpH/dV) to identify the exact equivalence point. If the calculated molarity at the equivalence point deviates by >2% from the theoretical molarity of the weighed amine, the system inherently flags potential sample impurities, salt-form discrepancies, or incomplete dissolution before any flawed pKa data is reported.
Conclusion
For drug development professionals, 2-Methoxy-2-methylpentan-1-amine is a highly specialized building block. When compared to standard unhindered amines, its beta-quaternary center and inductive methoxy group work in tandem to suppress both nucleophilicity and basicity. It is the ideal choice when designing APIs that require an amine functional group but must resist rapid metabolic N-acetylation or oxidative degradation.
References
Title: Relative Basicity of Amines and Other Compounds
Source: Chemistry LibreTexts
URL: [Link]
Title: Explain the feature of amine basicity
Source: Vaia
URL: [Link]
Title: Amine - Electronic and Steric Effects
Source: Wikipedia
URL: [Link]
High-Performance GC-MS Analysis and Validation of 2-Methoxy-2-methylpentan-1-amine: A Comparative Guide
Executive Summary 2-Methoxy-2-methylpentan-1-amine (CAS 17697-32-4) is a highly specialized aliphatic primary amine featuring a sterically hindered ether linkage[1]. While it serves as a critical building block in pharma...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Methoxy-2-methylpentan-1-amine (CAS 17697-32-4) is a highly specialized aliphatic primary amine featuring a sterically hindered ether linkage[1]. While it serves as a critical building block in pharmaceutical and agrochemical synthesis, its quantification via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. This guide objectively compares the performance of Direct Injection versus TFAA (Trifluoroacetic anhydride) Derivatization , providing researchers with a self-validating, ICH Q2(R2)-compliant methodology for robust analysis.
Mechanistic Insight: The Analytical Challenge of Primary Amines
As a Senior Application Scientist, it is critical to understand why analytical methods fail before designing a solution. Primary amines are notoriously difficult to analyze via standard GC-MS due to their high polarity and basicity[2].
The Causality of Peak Tailing (Direct Injection)
When 2-Methoxy-2-methylpentan-1-amine is injected directly into a GC system, the labile hydrogen atoms on the
−NH2
group engage in strong hydrogen bonding with free silanol groups (
−Si−OH
) present in the inlet liner and the stationary phase of the column[3]. This non-ideal interaction causes the analyte to continuously adsorb and desorb as it travels through the column, resulting in severe band broadening, peak asymmetry (tailing), and a significant loss of sensitivity[4].
The Chemical Solution (Acylation via TFAA)
To mitigate this, derivatization is employed to convert the polar primary amine into a less polar, more volatile, and thermally stable derivative[2]. While silylation agents like BSTFA are common, they can unpredictably yield a mixture of mono- and di-TMS derivatives for primary amines, complicating quantitation[5].
Instead, acylation with TFAA is the superior alternative. TFAA replaces the labile amine proton with a highly electronegative and bulky trifluoroacetyl group. This reaction rapidly drives to completion, yielding a single, stable mono-acyl derivative that completely eliminates hydrogen bonding capacity and enhances the molecular ion stability for MS detection[4],[5].
Fig 1. Mechanistic comparison of direct injection vs. TFAA derivatization for primary amines.
Comparative Performance Data
The following table summarizes the experimental performance of 2-Methoxy-2-methylpentan-1-amine analyzed via Direct Injection compared to the TFAA Derivatization method. The data clearly demonstrates that derivatization transforms the analytical profile from a screening-level estimation to a highly precise, quantitative assay[3].
Analytical Metric
Direct Injection (Underivatized)
TFAA Derivatization (Acylated)
Performance Gain
Peak Asymmetry Factor (
As
)
2.45 (Severe Tailing)
1.05 (Highly Symmetrical)
57% Improvement
Limit of Detection (LOD)
5.0 µg/mL
0.1 µg/mL
50x More Sensitive
Limit of Quantitation (LOQ)
15.0 µg/mL
0.3 µg/mL
50x More Sensitive
Linearity (
R2
)
0.9850 (Non-linear at low ends)
0.9995 (Strictly linear)
Enhanced Reliability
Theoretical Plates (
N
)
~12,500
~88,000
7x Greater Efficiency
Step-by-Step Experimental Protocol
To ensure reproducibility and trustworthiness, the following self-validating protocol outlines the optimized TFAA derivatization workflow for 2-Methoxy-2-methylpentan-1-amine[2].
A. Reagents & Materials
2-Methoxy-2-methylpentan-1-amine standard (Purity
≥
98%)[1].
Preparation: Accurately weigh the amine standard and dissolve it in anhydrous ethyl acetate to achieve a stock concentration of 1.0 mg/mL.
Aliquot: Transfer 200 µL of the sample solution into a dry reaction vial. Evaporate to dryness under a gentle stream of nitrogen if concentrating from a different matrix[2].
Reagent Addition: Add 200 µL of anhydrous ethyl acetate followed immediately by 100 µL of TFAA[2].
Incubation: Cap the vial tightly to prevent moisture ingress. Heat in a block at 60°C for 25 minutes to drive the acylation reaction to completion[2].
Quenching/Drying: Allow the vial to cool. Evaporate the mixture to dryness under nitrogen to remove unreacted TFAA and acidic byproducts (trifluoroacetic acid), which can damage the GC column.
Reconstitution: Reconstitute the dried derivative in 1.0 mL of ethyl acetate. Vortex for 10 seconds prior to injection.
C. GC-MS Parameters
Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).
Carrier Gas: Helium (High purity), constant flow at 1.0 mL/min.
Inlet: 250°C, Split ratio 10:1.
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
MS Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C.
Acquisition: Scan mode (
m/z
40–400) for identification; SIM mode targeting the specific trifluoroacetylated fragments for quantitation.
Method Validation (ICH Q2(R2) Compliance)
The validation of this analytical procedure is strictly aligned with the modernized ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to ensure the method is fit for its intended purpose[6],[7].
Fig 2. Core validation lifecycle elements mandated by the ICH Q2(R2) guidelines.
Specificity & Selectivity: The method must demonstrate that the TFAA derivative of 2-Methoxy-2-methylpentan-1-amine is fully resolved from matrix components and derivatization byproducts. Blank solvent injections are required to confirm the absence of co-eluting interferences[6].
Reportable Range & Linearity: Validated through the direct assessment of reportable results using a linear calibration model. The reportable range is confirmed by demonstrating acceptable accuracy and precision from the LOQ up to 120% of the target specification limit[6],[7].
Accuracy & Precision: Accuracy is assessed via recovery studies (spiking known amounts of the amine into the matrix). Precision encompasses both repeatability (intra-day) and intermediate precision (inter-day), ensuring the derivatization efficiency remains constant across different analytical runs[6].
References
Title: Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs
Source: Office of Justice Programs (OJP)
URL: [Link]
Title: FORMATION AND IDENTIFICATION OF NOVEL DERIVATIVES OF PRIMARY AMINE AND ZWITTERIONIC DRUGS
Source: IU Indianapolis ScholarWorks
URL: [Link]
Title: The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages
Source: National Institutes of Health (NIH) / PubMed Central
URL: [Link]
A Comparative Spectroscopic Guide to 2-Methoxy-2-methylpentan-1-amine and Its Alkoxy Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxy-2-methylpentan-1-amine and its structural analogs are valuable chiral building blocks in synthetic and medicinal chemistry. Their uti...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-2-methylpentan-1-amine and its structural analogs are valuable chiral building blocks in synthetic and medicinal chemistry. Their utility stems from the presence of a primary amine for further functionalization and a sterically hindered ether, which can influence molecular conformation and physicochemical properties. Accurate and efficient characterization of these compounds is paramount for quality control and downstream applications. This guide presents a comparative analysis of the parent compound, 2-Methoxy-2-methylpentan-1-amine (A) , and two representative analogs: 2-Ethoxy-2-methylpentan-1-amine (B) and 2-Isopropoxy-2-methylpentan-1-amine (C) . We will dissect their characteristic signatures using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS).
Experimental Design and Protocols
The reliability of spectroscopic data hinges on meticulous and standardized experimental protocols. The methodologies outlined below are designed to be self-validating and reproducible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1][2][3]
Protocol:
Sample Preparation: Dissolve 5-10 mg of the amine analog in 0.6 mL of deuterated chloroform (CDCl₃). Add a trace amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).[4]
Instrumentation: All spectra are acquired on a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
Pulse Sequence: Standard single-pulse (zg30).
Scans: 16 scans.
Relaxation Delay: 2.0 seconds.
¹³C NMR Acquisition:
Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).
Scans: 1024 scans.
Causality: A higher number of scans is necessary for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies.[6][7]
Protocol:
Sample Preparation: A single drop of the neat liquid amine is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: A standard FT-IR spectrometer equipped with an ATR module.
Data Acquisition:
Scan Range: 4000–400 cm⁻¹.
Resolution: 4 cm⁻¹.
Scans: 16 co-added scans.
Causality: A background spectrum of the clean ATR crystal is collected first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.[8]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique ideal for polar and thermally labile compounds, providing precise molecular weight information.[9][10][11]
Protocol:
Sample Preparation: Prepare a dilute solution (~100 µg/L) of the amine analog in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.
Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.
Data Acquisition:
Ionization Mode: Positive ion mode. The basic amine readily accepts a proton to form a stable [M+H]⁺ ion.[9]
Capillary Voltage: 3.5 kV.
Mass Range: m/z 50–500.
Causality: The addition of formic acid enhances protonation, increasing the ionization efficiency and signal intensity of the analyte.[9]
Visualization of Analogs and Workflow
Caption: Molecular formulas and weights of the compared analogs.
Caption: General workflow for spectroscopic analysis.
Results and Comparative Discussion
¹H NMR Spectroscopic Comparison
The ¹H NMR spectra provide the most distinct fingerprints for each analog, primarily due to the signals from the unique alkoxy groups.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)
Assignment
Analog A (Methoxy)
Analog B (Ethoxy)
Analog C (Isopropoxy)
Causality of Difference
-CH₂-NH₂ (C1)
~2.65 (s, 2H)
~2.66 (s, 2H)
~2.67 (s, 2H)
Minimal change; distant from the structural modification.
-C(CH₃)- (C2)
1.05 (s, 3H)
1.06 (s, 3H)
1.07 (s, 3H)
Negligible effect from the alkoxy group change.
-CH₂- (C3)
~1.40 (m, 2H)
~1.41 (m, 2H)
~1.42 (m, 2H)
Minor downfield shift with increasing steric bulk.
-CH₂- (C4)
~1.30 (m, 2H)
~1.31 (m, 2H)
~1.32 (m, 2H)
Minimal change.
-CH₃ (C5)
0.88 (t, 3H)
0.89 (t, 3H)
0.90 (t, 3H)
Minimal change.
| -O-R (Alkoxy) | 3.20 (s, 3H, -OCH₃) | 3.35 (q, 2H, -OCH₂CH₃)1.15 (t, 3H, -OCH₂CH₃) | 3.60 (sept, 1H, -OCH(CH₃)₂)1.12 (d, 6H, -OCH(CH₃)₂) | Diagnostic Region: The multiplicity and chemical shift of the alkoxy protons are unique identifiers for each analog. |
Expertise Insight: The key differentiator lies in the alkoxy signals. Analog A shows a sharp singlet for the methoxy group. Analog B displays a characteristic quartet and triplet for the ethoxy group due to spin-spin coupling. Analog C is identified by the septet and doublet pattern of the isopropoxy group. The downfield shift of the α-protons on the alkoxy group (septet in C > quartet in B > singlet in A ) is consistent with the increasing substitution on the α-carbon.
¹³C NMR Spectroscopic Comparison
The ¹³C NMR spectra confirm the carbon skeleton and highlight the electronic effects of the different alkoxy substituents.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)
Expertise Insight: The chemical shifts of the alkoxy carbons are highly diagnostic. There is a clear downfield trend for the α-carbon of the alkoxy group (Isopropoxy > Ethoxy > Methoxy), reflecting the increase in alkyl substitution. This provides a reliable secondary method for structural confirmation.
FT-IR Spectroscopic Comparison
The FT-IR spectra of all three analogs are broadly similar, dominated by the vibrations of the primary amine and the alkyl framework. Subtle differences appear in the C-O stretching region.
Table 3: Comparative FT-IR Data (ATR, cm⁻¹)
Vibrational Mode
Approximate Wavenumber
Appearance in All Analogs (A, B, C)
N-H Stretch
3380 & 3300
Two sharp, medium-intensity bands, characteristic of a primary amine.[12][13]
| C-O Stretch | 1150–1085 | Strong band. The exact position may shift slightly with the analog, but it is the most significant band in this region for ethers.[14] |
Expertise Insight: While FT-IR is excellent for confirming the presence of the primary amine (-NH₂) and ether (C-O) functional groups, it is less powerful than NMR for distinguishing between these specific alkoxy analogs. The primary utility is to quickly verify that the core functional groups are intact post-synthesis.
ESI-MS Comparison
Mass spectrometry provides definitive confirmation of the molecular weight of each analog.
Table 4: Comparative ESI-MS Data (Positive Ion Mode)
Analog
Molecular Formula
Calculated MW
Observed Ion [M+H]⁺
A
C₇H₁₇NO
131.22
132.14
B
C₈H₁₉NO
145.24
146.16
| C | C₉H₂₁NO | 159.27 | 160.18 |
Expertise Insight: The dominant fragmentation pathway for aliphatic amines in mass spectrometry is α-cleavage (cleavage of the bond adjacent to the nitrogen atom).[15][16] For all three analogs, a primary fragmentation would involve the loss of the pentyl group from the quaternary carbon, although under soft ESI conditions, the protonated molecular ion [M+H]⁺ is expected to be the base peak. The 14-mass-unit difference between each successive analog ([M+H]⁺ of B - A = 14; C - B = 14) corresponds to the addition of a methylene (-CH₂-) group, confirming the homologous series.
Conclusion
The structural elucidation of 2-Methoxy-2-methylpentan-1-amine and its alkoxy analogs can be achieved with high confidence through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy is the most powerful tool for unambiguous differentiation , providing unique and easily interpretable signals for the methoxy, ethoxy, and isopropoxy groups. ¹³C NMR supports these findings with diagnostic shifts for the alkoxy carbons. ESI-MS provides definitive confirmation of molecular weight for each analog. While FT-IR is less specific for distinguishing between these analogs, it serves as a rapid method to confirm the presence of the key amine and ether functional groups. This guide provides the foundational data and validated protocols to aid researchers in the efficient and accurate characterization of this important class of chemical building blocks.
References
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS).[Link][17][18][19][20][21]
Kovács, B., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 764. [Link][9]
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.[Link][10]
C&EN. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry.[Link][11]
Zamora Carreras, H. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link][1]
AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide.[Link][6]
Dallüge, J. (2014). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link][7]
ResearchGate. (n.d.). Principles in NMR Spectroscopy.[Link][2]
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.[Link]
Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds.[Link][4]
OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry.[Link][12]
National Institutes of Health (NIH). (2026). The Evolving Landscape of NMR Structural Elucidation.[Link][3]
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.[Link][13]
Illinois State University. (2015). Infrared Spectroscopy.[Link][14]
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.[Link][15]
A Comparative Guide to Validating the Enantiomeric Purity of Synthesized 2-Methoxy-2-methylpentan-1-amine
For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not a trivial detail—it is a cornerstone of its biological activity and safety profile. The synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not a trivial detail—it is a cornerstone of its biological activity and safety profile. The synthesis of a chiral amine like 2-Methoxy-2-methylpentan-1-amine necessitates a rigorous and objective validation of its enantiomeric purity. An excess of an unintended enantiomer can lead to reduced efficacy, altered pharmacokinetics, or significant off-target toxicity. This guide provides an in-depth, objective comparison of the primary analytical techniques for this critical validation step, grounded in scientific principles and supported by actionable experimental protocols.
The selection of an analytical method is a strategic decision dictated by the required precision, sample throughput, available instrumentation, and the specific stage of the research or development pipeline. We will dissect three orthogonal and powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing the causal logic behind their application.
At a Glance: Comparison of Key Analytical Methods
The following table offers a high-level summary of the key performance characteristics of the most prevalent techniques for determining the enantiomeric excess (ee) of chiral amines.
Feature
Chiral HPLC
Chiral GC
NMR with Chiral Derivatizing Agent (CDA)
NMR with Chiral Solvating Agent (CSA)
Principle
Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.
Differential interaction of volatile enantiomers with a chiral stationary phase, leading to different retention times.
Covalent bonding of enantiomers to a chiral agent to form diastereomers with distinct NMR signals.[1][2]
Non-covalent interaction of enantiomers with a chiral agent to form transient diastereomeric complexes with distinct NMR signals.[1][3][4]
Chiral HPLC is arguably the gold standard for enantiomeric purity determination due to its broad applicability, high resolution, and robustness.
Scientific Principle & Causality
The engine of chiral HPLC is the Chiral Stationary Phase (CSP). Enantiomers, being chemically identical in an achiral environment, are separated based on their differential, transient interactions with the CSP. For amines like 2-Methoxy-2-methylpentan-1-amine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[7] The separation mechanism relies on the formation of short-lived diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by a combination of hydrogen bonding, dipole-dipole, and steric interactions.[8] The enantiomer that forms the more stable complex interacts more strongly with the CSP and is retained longer, resulting in separation.
Given that 2-Methoxy-2-methylpentan-1-amine lacks a strong chromophore for UV detection, a key experimental choice involves either derivatization with a UV-active agent or the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS).[9]
Experimental Workflow: Chiral HPLC
Caption: General workflow for chiral HPLC analysis.
Detailed Protocol: Chiral HPLC
This protocol provides a robust starting point for method development.
Column Selection: A polysaccharide-based column such as a Lux® Cellulose-1 or Chiralpak® AD-H (amylose-based) is a prime candidate.[7]
Mobile Phase Preparation: For normal-phase chromatography, a mixture of n-Hexane and a polar modifier like isopropanol (IPA) or ethanol is typical.
To improve peak shape for the primary amine, add a small amount of an amine modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase (e.g., 0.1% v/v).
Sample Preparation:
Accurately prepare a stock solution of 2-Methoxy-2-methylpentan-1-amine in the mobile phase at approximately 1 mg/mL.
Dilute this stock to a working concentration of ~100 µg/mL for analysis.
HPLC System Parameters:
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Injection Volume: 10 µL.
Detection: UV at 210 nm (for low-level detection) or couple to a Mass Spectrometer for superior sensitivity and selectivity.
Data Analysis:
Identify the peaks corresponding to the two enantiomers.
Calculate the enantiomeric excess (% ee) using the formula:
% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Chiral Gas Chromatography (GC)
For analytes that are volatile and thermally stable, chiral GC offers unparalleled resolution and speed.
Scientific Principle & Causality
Chiral GC operates similarly to HPLC but in the gas phase. The stationary phase within the capillary column is coated with a chiral selector, most commonly a cyclodextrin derivative.[10] Cyclodextrins are chiral, bucket-shaped oligosaccharides that can include the analyte enantiomers within their cavity.[11] The separation arises from subtle differences in the goodness-of-fit and intermolecular interactions between each enantiomer and the chiral cyclodextrin host, leading to different retention times. 2-Methoxy-2-methylpentan-1-amine is expected to be sufficiently volatile for this technique. To mitigate peak tailing often associated with primary amines, derivatization (e.g., trifluoroacetylation) can be employed, which also enhances volatility.
Experimental Workflow: Chiral GC
Caption: General workflow for chiral GC analysis.
Detailed Protocol: Chiral GC
Column Selection: A cyclodextrin-based column is required. A good starting point is a column with a permethylated β-cyclodextrin stationary phase.
Sample Preparation (with Derivatization):
Dissolve ~1 mg of the amine in 1 mL of a suitable solvent like dichloromethane.
Add 1.5 equivalents of trifluoroacetic anhydride (TFAA) and 2 equivalents of pyridine.
Allow the reaction to proceed for 30 minutes at room temperature.
The resulting solution can often be injected directly.
GC System Parameters:
Carrier Gas: Helium or Hydrogen at a constant flow of ~1.5 mL/min.
Detector: Flame Ionization Detector (FID) at 250 °C.
Data Analysis: Calculate % ee from the integrated peak areas of the two diastereomers as described in the HPLC section.
NMR Spectroscopy Methods
NMR spectroscopy offers a powerful alternative that does not rely on chromatographic separation. The core principle is to convert the enantiomeric pair into a diastereomeric pair, which will exhibit distinct signals in the NMR spectrum.[1] This can be achieved through covalent derivatization or non-covalent association.
Using a Chiral Derivatizing Agent (CDA)
This is a classic and highly trusted method. The most famous CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid.[2]
Scientific Principle & Causality: The amine is reacted with an enantiomerically pure form of Mosher's acid chloride, (R)-MTPA-Cl, to form a stable, covalent diastereomeric amide pair.[6][12] Due to the different spatial arrangement of the groups in the two diastereomers, protons (or fluorine atoms) near the newly formed stereocenter will experience different magnetic environments, leading to separate, quantifiable signals in the ¹H or ¹⁹F NMR spectrum.[2][13] A key advantage is that systematic analysis of the chemical shift differences (Δδ) can often be used to determine the absolute configuration of the original amine.[5]
Experimental Workflow: NMR with CDA
Caption: Workflow for enantiomeric purity analysis using a CDA.
Detailed Protocol: Mosher's Amide Formation
Derivatization:
In a clean, dry NMR tube, dissolve 1-5 mg of 2-Methoxy-2-methylpentan-1-amine in ~0.6 mL of anhydrous deuterated chloroform (CDCl₃).
Add 2-3 equivalents of anhydrous pyridine.
Slowly add 1.2 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
Cap the tube and mix well. Let the reaction proceed for 1-2 hours at room temperature to ensure complete conversion. Incomplete reaction can lead to erroneous results due to kinetic resolution.[6]
NMR Analysis:
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
Identify a well-resolved pair of signals corresponding to a proton (e.g., the -OCH₃ group) or the -CF₃ group in the two diastereomers.
Carefully integrate these two signals. The ratio of the integrals directly reflects the enantiomeric ratio of the starting amine.
Using a Chiral Solvating Agent (CSA)
This is a rapid, non-destructive alternative to using a CDA.
Scientific Principle & Causality: A CSA, such as (R)-1,1'-bi-2-naphthol (BINOL), forms weak, non-covalent, transient diastereomeric complexes with the amine enantiomers directly in the NMR tube.[3][4] These complexes are in fast exchange with the free species. This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomer signals, causing a single peak in the original spectrum to split into two.[14][15] The key advantage is speed and simplicity; no reaction or workup is needed.[4]
Detailed Protocol: CSA Method
Sample Preparation:
Directly weigh the chiral amine sample (1-5 mg) and 1.0-1.5 equivalents of the chiral solvating agent (e.g., (S)-BINOL) into an NMR tube.[4]
Add ~0.6 mL of CDCl₃.
Cap the tube and shake for 30 seconds to ensure dissolution and complex formation.[4]
NMR Analysis:
Acquire a ¹H NMR spectrum.
Identify a proton signal from the analyte (e.g., the methoxy protons) that has split into two distinct, well-resolved signals.
Integrate the two signals to determine the enantiomeric ratio.
Method Validation Considerations
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose, in line with regulatory expectations such as the ICH Q2(R2) and Q14 guidelines.[16][17][18] Key validation parameters include:
Specificity/Selectivity: The ability to resolve the two enantiomers from each other and from any impurities.[17]
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified. This is critical for controlling trace enantiomeric impurities.
Accuracy & Precision: The closeness of the measured ee to the true value and the repeatability of the measurement, respectively.
Linearity & Range: The method should provide results that are directly proportional to the concentration of the minor enantiomer over a specified range.
Conclusion
The validation of the enantiomeric purity of 2-Methoxy-2-methylpentan-1-amine can be confidently achieved using several orthogonal techniques.
Chiral HPLC stands out as the most versatile and robust method, suitable for both routine quality control and rigorous validation, especially when coupled with a mass spectrometer.
Chiral GC is an excellent choice if high throughput and sensitivity are required, provided the analyte (or its derivative) is sufficiently volatile.
NMR with a Chiral Derivatizing Agent like Mosher's acid is a powerful tool, particularly in a research setting, as it is fast and can provide valuable information on the absolute configuration.
NMR with a Chiral Solvating Agent is the most rapid method for a quick check of enantiomeric purity, prized for its non-destructive nature.
The optimal choice depends on the specific context. For early-stage synthesis, a rapid NMR method may suffice. For late-stage development and quality control under GMP, a fully validated Chiral HPLC or GC method is indispensable. By understanding the underlying principles and practical considerations of each technique, researchers can select and implement the most appropriate strategy to ensure the stereochemical integrity of their synthesized compounds.
References
Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ACS Publications. Available at: [Link]
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. National Library of Medicine. Available at: [Link]
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. Available at: [Link]
Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Available at: [Link]
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]
Application of Roof-Shape Amines as Chiral Solvating Agents for Discrimination of Optically Active Acids by NMR Spectroscopy: Study of Match–Mismatch Effect and Crystal Structure of the Diastereomeric Salts. ACS Publications. Available at: [Link]
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available at: [Link]
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Semantic Scholar. Available at: [Link]
Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents. MDPI. Available at: [Link]
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. Available at: [Link]
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. RSC Publishing. Available at: [Link]
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. National Library of Medicine. Available at: [Link]
Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. ACS Publications. Available at: [Link]
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ACS Publications. Available at: [Link]
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. National Library of Medicine. Available at: [Link]
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available at: [Link]
Bioanalytical method validation and study sample analysis m10. ICH. Available at: [Link]
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. National Library of Medicine. Available at: [Link]
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. Available at: [Link]
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz. Available at: [Link]
Chiral Gas Chromatography. AZ chrom s.r.o. Available at: [Link]
Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
2-Methoxycyclopentan-1-amine. National Library of Medicine. Available at: [Link]
Mass spectrometry fragmentation patterns of 2-Methoxy-2-methylpentan-1-amine
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 2-Methoxy-2-methylpentan-1-amine: A Comparative Analysis Authored by a Senior Application Scientist In the landscape of drug discovery and metabolomics...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 2-Methoxy-2-methylpentan-1-amine: A Comparative Analysis
Authored by a Senior Application Scientist
In the landscape of drug discovery and metabolomics, the precise structural elucidation of novel small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that is unique to a molecule's structure. This guide offers a comprehensive exploration of the predicted mass spectral fragmentation of 2-Methoxy-2-methylpentan-1-amine, a molecule featuring a primary amine and a tertiary ether.
Our analysis will be grounded in the fundamental principles of electron ionization (EI) mass spectrometry. We will dissect the competing fragmentation pathways directed by the nitrogen and oxygen heteroatoms and compare these predictions with those for a key structural isomer, 1-Methoxy-2-methylpentan-2-amine. This comparative approach underscores how subtle changes in functional group placement can lead to dramatically different and diagnostically significant mass spectra.
Foundational Principles: Predicting Fragmentation
2-Methoxy-2-methylpentan-1-amine (C₇H₁₇NO, Molecular Weight: 131.22 g/mol ) possesses two key functional groups that will dictate its fragmentation behavior: a primary amine and a tertiary ether integrated into a quaternary carbon center.
The Nitrogen Rule: For any molecule containing an odd number of nitrogen atoms, the molecular ion (M⁺•) will have an odd nominal mass-to-charge ratio (m/z).[1] We therefore predict the molecular ion for our target compound to appear at m/z 131.
Alpha (α)-Cleavage: This is the most significant fragmentation mechanism for both amines and ethers.[2][3][4] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom, driven by the stabilization of the resulting positive charge through resonance. The propensity for α-cleavage often leads to the loss of the largest possible alkyl radical, as this results in a more stable radical species.[1]
Predicted Fragmentation Pathways of 2-Methoxy-2-methylpentan-1-amine (EI-MS)
Upon electron ionization, the molecular ion at m/z 131 is formed. This high-energy species will rapidly fragment via several competing pathways, primarily driven by α-cleavage relative to the amine and ether functionalities.
Amine-Directed α-Cleavage
The primary amine at the C1 position strongly directs cleavage of the adjacent C1-C2 bond. This is a classic fragmentation for primary amines and is expected to be a highly favorable pathway.
Formation of m/z 30: Cleavage of the C1-C2 bond results in the formation of the resonance-stabilized methaniminium ion ([CH₂=NH₂]⁺) at m/z 30 .[1][5] This fragment is often the base peak in the spectra of primary amines with an unbranched α-carbon and serves as a key diagnostic ion.
Ether-Directed α-Cleavage
The tertiary ether is centered on a quaternary carbon (C2), providing multiple sites for α-cleavage.
Formation of m/z 88 (Loss of Propyl Radical): The most favorable ether-directed cleavage involves the loss of the largest alkyl substituent, the propyl group.[1][2] This pathway generates a stable, resonance-delocalized oxonium ion at m/z 88 .
Formation of m/z 116 (Loss of Methyl Radical): Loss of one of the methyl groups from C2 results in an ion at m/z 116 .
Formation of m/z 101 (Loss of Aminomethyl Radical): Cleavage of the C1-C2 bond with charge retention on the oxygen-containing fragment leads to the loss of a •CH₂NH₂ radical, producing an ion at m/z 101 .
The interplay of these pathways will define the final mass spectrum. The formation of the m/z 30 fragment is highly characteristic of the primary amine, while the m/z 88 fragment is indicative of the ether environment and the loss of the C3-C5 alkyl chain.
Caption: Predicted EI fragmentation of 2-Methoxy-2-methylpentan-1-amine.
Comparative Analysis: The Structural Isomer 1-Methoxy-2-methylpentan-2-amine
To illustrate the diagnostic power of fragmentation patterns, we will compare our target molecule with its isomer, 1-Methoxy-2-methylpentan-2-amine . This molecule relocates the functional groups, creating a primary ether and a tertiary amine. This seemingly minor change drastically alters the fragmentation landscape.
The fragmentation of this isomer will be dominated by α-cleavage adjacent to the tertiary amine at C2.
Formation of m/z 58 (Loss of Propyl Radical): Cleavage of the C2-C3 bond with loss of the propyl radical is a highly favored pathway, leading to a resonance-stabilized iminium ion at m/z 58 . This is often the base peak for amines of this type.
Formation of m/z 100 (Loss of Methoxymethyl Radical): Cleavage of the C1-C2 bond results in the loss of a •CH₂OCH₃ radical, producing an iminium ion at m/z 100 .
Formation of m/z 116 (Loss of Methyl Radical): Loss of the methyl group from C2 generates an ion at m/z 116 .
Notice the absence of the m/z 30 peak, which is a strong indicator of a primary amine. Instead, the prominent peak at m/z 58 becomes the key diagnostic fragment for this isomeric structure.
Caption: Predicted EI fragmentation of 1-Methoxy-2-methylpentan-2-amine.
Summary of Predicted Fragmentation Data
The following tables summarize the key predicted fragments, providing a clear method for distinguishing between the two isomers via mass spectrometry.
Table 1: Predicted Key Fragments for 2-Methoxy-2-methylpentan-1-amine
m/z
Proposed Structure
Fragmentation Pathway
Predicted Intensity
131
[C₇H₁₇NO]⁺•
Molecular Ion
Weak to Moderate
88
[CH₃C(OCH₃)(CH₃)CH₂]⁺
α-Cleavage (Ether): Loss of •C₃H₇
Strong
30
[CH₂=NH₂]⁺
α-Cleavage (Amine): Loss of •C₆H₁₅O
Strong (Base Peak Candidate)
116
[C₆H₁₄NO]⁺
α-Cleavage (Ether): Loss of •CH₃
Moderate
Table 2: Predicted Key Fragments for 1-Methoxy-2-methylpentan-2-amine
m/z
Proposed Structure
Fragmentation Pathway
Predicted Intensity
131
[C₇H₁₇NO]⁺•
Molecular Ion
Weak to Moderate
58
[C(NH₂)(CH₃)CH₂OCH₃]⁺
α-Cleavage (Amine): Loss of •C₃H₇
Strong (Base Peak Candidate)
100
[C(NH₂)(CH₃)C₃H₇]⁺
α-Cleavage (Amine): Loss of •CH₂OCH₃
Moderate
116
[C₆H₁₄NO]⁺
α-Cleavage (Amine): Loss of •CH₃
Moderate
Experimental Protocols for Compound Analysis
To empirically validate these predictions, a robust analytical method is required. Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred technique for volatile and semi-volatile small molecules like alkoxyamines.
Protocol: GC-EI-MS Analysis
This protocol outlines a standard approach for analyzing 2-Methoxy-2-methylpentan-1-amine. The analysis of primary amines can sometimes be challenging due to their polarity, which may cause peak tailing.[6] While derivatization is an option, direct analysis is often sufficient for identification purposes.
Sample Preparation:
Prepare a 100 µg/mL stock solution of the analyte in a high-purity solvent such as methanol or ethyl acetate.
Perform a serial dilution to a final concentration of 1-10 µg/mL for injection. The optimal concentration should be determined empirically to avoid detector saturation.
Gas Chromatography (GC) Parameters:
System: Agilent 8890 GC or equivalent.
Injector: Split/Splitless inlet, operated in split mode (e.g., 20:1 split ratio) to handle the sample concentration. Set injector temperature to 250 °C.
Column: A mid-polarity column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is a robust choice.[7] These columns offer good inertness for amine analysis.
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.[7][8]
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Final hold: Hold at 280 °C for 5 minutes.
Causality: The initial hold allows for the elution of the solvent front before the analyte, while the temperature ramp ensures efficient separation from any impurities.
Mass Spectrometry (MS) Parameters:
System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
Ion Source: Electron Ionization (EI).
Ionization Energy: 70 eV. This is the standard energy used to generate reproducible fragmentation patterns for library matching.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 25 - 250. This range is selected to be just below the expected diagnostic ion (m/z 30) and well above the molecular ion (m/z 131).
Data Acquisition: Full scan mode.
Data Analysis:
Integrate the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.
Extract the mass spectrum from the apex of the analyte peak.
Analyze the spectrum for the presence of the predicted molecular ion (m/z 131) and key fragment ions (m/z 30, 88, 116) to confirm the structure of 2-Methoxy-2-methylpentan-1-amine. Compare the obtained spectrum with that of the isomer to validate the predicted differences.
Conclusion
The structural characterization of 2-Methoxy-2-methylpentan-1-amine by mass spectrometry is a clear exercise in applying the foundational principles of fragmentation. The predicted dominance of the m/z 30 and m/z 88 fragments provides a distinct spectral signature. Furthermore, the stark contrast with the predicted spectrum of its isomer, 1-Methoxy-2-methylpentan-2-amine (which would be defined by a base peak at m/z 58), highlights the exquisite sensitivity of mass spectrometry to molecular architecture. This in-silico analysis, paired with the provided experimental protocol, establishes a robust framework for the unambiguous identification of these compounds in a research or drug development setting.
References
Title: Mass Spectrometry: Fragmentation.
Source: University of California, Davis.
URL: [Link]
Title: Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
Source: Waters Corporation.
URL: [Link]
Title: Mass Spectrometry of Aliphatic Ethers.
Source: YouTube.
URL: [Link]
Title: Mass Spectrometry Part 4-Fragmentation in Ethers.
Source: YouTube.
URL: [Link]
Title: Mass Spectrometry - Examples.
Source: University of Arizona, Department of Chemistry and Biochemistry.
URL: [Link]
Title: GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
Source: Oxford Academic.
URL: [Link]
Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
Source: RSC Publishing.
URL: [Link]
Title: GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
Source: PubMed.
URL: [Link]
Title: Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra.
Source: Freie Universität Berlin.
URL: [Link]
Title: A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
Source: ScienceDirect.
URL: [Link]
Title: Ion fragmentation of small molecules in mass spectrometry.
Source: University of Alabama at Birmingham.
URL: [Link]
Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
Source: PMC, National Center for Biotechnology Information.
URL: [Link]
Title: Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
Source: Arkivoc.
URL: [Link]
Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
Source: RUN (Repositorio Universidade Nova).
URL: [Link]
Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
Source: PMC, National Center for Biotechnology Information.
URL: [Link]
Title: 2-Methoxy-2-methylpropan-1-amine.
Source: PubChem, National Center for Biotechnology Information.
URL: [Link]
Title: GC EI and CI Fragmentation and Interpretation of Spectra.
Source: Whitman College.
URL: [Link]
Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
Source: Chemguide.
URL: [Link]
Title: 2-Methoxycyclopentan-1-amine.
Source: PubChem, National Center for Biotechnology Information.
URL: [Link]
Title: Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
Source: PMC, National Center for Biotechnology Information.
URL: [Link]
Title: 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
Source: YouTube.
URL: [Link]
Standard Operating Procedure: Safe Handling and Disposal of 2-Methoxy-2-methylpentan-1-amine As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with both ri...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Safe Handling and Disposal of 2-Methoxy-2-methylpentan-1-amine
As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with both rigorous scientific principles and stringent safety regulations. 2-Methoxy-2-methylpentan-1-amine (CAS 17697-32-4) is a specialized aliphatic amine utilized in advanced organic synthesis and drug development. While its unique structural motif—a primary amine coupled with a sterically hindered tertiary ether—makes it a valuable building block, it also introduces specific operational hazards that dictate strict disposal protocols.
This guide provides a self-validating, mechanistic protocol for the safe disposal of 2-Methoxy-2-methylpentan-1-amine, ensuring your laboratory maintains peak safety and compliance.
To manage a chemical safely, one must understand the causality behind its reactivity. We do not just follow rules; we engineer self-validating safety systems based on molecular behavior.
Nucleophilicity and Exothermic Incompatibilities: The primary aliphatic amine group is highly nucleophilic and basic. A critical, often-overlooked laboratory hazard occurs when aliphatic amines are inadvertently mixed with halogenated waste (e.g., dichloromethane, chloroform). This mixture can trigger a highly exothermic alkylation reaction (Menschutkin-type) or acid-base neutralization if trace HCl is present. As documented in the1, adding aliphatic amines to halogenated waste carboys can generate enough heat to pressurize and completely melt the container[1].
Flammability & Corrosivity: Like most low-molecular-weight aliphatic amines, it exhibits a low flash point and high vapor pressure. The basicity of the amine renders it highly corrosive to skin and mucous membranes, necessitating strict PPE and secondary containment during transport, aligning with the2[2].
Ether Peroxidation (Secondary Risk): While the methoxy group is attached to a tertiary carbon (reducing the readily abstractable alpha-protons compared to THF), all ethers should be treated with caution regarding prolonged storage and peroxide formation.
Waste Segregation & Compatibility Matrix
Proper segregation is the cornerstone of laboratory safety. Based on the 3, aliphatic amines must be strictly isolated from incompatible functional groups[3].
Chemical Class / Waste Stream
Compatibility with 2-Methoxy-2-methylpentan-1-amine
Mechanistic Consequence of Mixing
Halogenated Organics (DCM, Chloroform)
❌ Strictly Incompatible
Exothermic alkylation; toxic gas generation; container melting[1][3].
Risk of fire or explosive oxidation of the amine/ether backbone[3].
Non-Halogenated Solvents (Hexane, EtOAc)
✅ Compatible
Safe dilution; standard flammable waste stream collection.
Alcohols & Glycols (Methanol, Ethanol)
✅ Compatible
Safe dilution; no adverse exothermic reactions[3].
Step-by-Step Disposal Protocols
Protocol A: Liquid Waste Segregation and Disposal
Step 1: Verify the Waste Stream. Ensure the collection carboy is explicitly labeled for "Non-Halogenated Flammable/Corrosive Waste."
Step 2: Validate Compatibility (Self-Validating Step). Cross-reference the carboy's waste log. Never add this amine to a carboy containing 1,2-dichloroethane, chloroform, or DCM to prevent catastrophic pressurization[1].
Step 3: Transfer in a Fume Hood. Always perform waste transfers inside a certified chemical fume hood. Place the receiving carboy in a secondary containment tray to capture accidental spills and segregate incompatible wastes[4].
Step 4: Secure Closure. Cap the container securely immediately after pouring. Use vented caps if your institutional Environmental Health and Safety (EHS) department requires them for flammable/basic mixtures to prevent pressure buildup.
Protocol B: Solid Waste and Contaminated Consumables
Step 1: Segregate Consumables. Collect contaminated pipette tips, nitrile gloves, and Kimwipes in a designated, chemically compatible plastic pail or heavy-duty transparent bag[5].
Step 2: Labeling. Affix a hazardous waste label detailing: "Hazardous Solid Waste - Contaminated with Flammable/Corrosive Amine (2-Methoxy-2-methylpentan-1-amine)."
Step 3: Isolate from Acids. Do not mix this solid waste with acidic solid waste (e.g., paper towels used to wipe up acid spills) to prevent localized exothermic reactions in the bin.
Protocol C: Spill Response and Neutralization
Step 1: Isolate & Protect. Isolate the spill area. Ensure respiratory protection (fume hood sash down, or appropriate respirator if the spill is outside the hood).
Step 2: Absorb. Absorb the spill using an inert, non-combustible absorbent pad or vermiculite. Crucial: Do NOT use sawdust or combustible materials, as the flammable nature of the ether-amine increases fire risk.
Step 3: Contain. Transfer the saturated absorbent into a compatible, sealable container (e.g., a high-density polyethylene (HDPE) bucket)[4].
Step 4: EHS Notification. Label as hazardous waste and immediately request an EHS pickup.
Operational Workflow Visualization
The following decision tree maps the logical relationships and operational flow for disposing of 2-Methoxy-2-methylpentan-1-amine across different laboratory scenarios.
Workflow for the safe segregation and disposal of 2-Methoxy-2-methylpentan-1-amine waste streams.
References
Chapter 7 Chemical Disposal Procedures, University of Wisconsin–Madison.
Hazardous Waste Compatibility Chart, U.S. Environmental Protection Agency (EPA).
Chemical Waste Disposal Standard Operating Procedure, National University of Singapore (NUS) Medicine.
Personal protective equipment for handling 2-Methoxy-2-methylpentan-1-amine
Master Guide: Personal Protective Equipment & Operational Protocols for Handling 2-Methoxy-2-methylpentan-1-amine Introduction As a specialty aliphatic amine,[1] is a highly valuable building block in drug development an...
Author: BenchChem Technical Support Team. Date: April 2026
Master Guide: Personal Protective Equipment & Operational Protocols for Handling 2-Methoxy-2-methylpentan-1-amine
Introduction
As a specialty aliphatic amine,[1] is a highly valuable building block in drug development and chemical synthesis. However, its molecular structure—featuring a highly nucleophilic primary amine coupled with a lipophilic methoxy-methylpentyl chain—imparts significant hazards[2]. It is a volatile, corrosive, and potentially flammable liquid that demands rigorous safety protocols[3]. This guide provides a self-validating system of operational and disposal procedures, ensuring that your laboratory maintains the highest standards of safety and regulatory compliance.
Mechanistic Risk Assessment: The "Why" Behind the Hazards
Standard laboratory PPE is often insufficient for handling complex aliphatic amines. As a Senior Application Scientist, it is critical to understand the chemical causality behind the hazards to select the right protection:
Corrosivity & Tissue Necrosis: The lone pair of electrons on the nitrogen atom makes this compound a strong base[4]. Upon contact with the moisture in human skin or eyes, it rapidly saponifies tissue lipids, causing deep liquefaction necrosis rather than the superficial coagulation burns typical of acids[3].
Elastomer Permeation: The non-polar, branched aliphatic chain (2-methylpentyl) makes the molecule highly lipophilic. This allows it to rapidly partition into and degrade standard latex or thin nitrile gloves, compromising the polymer cross-linking and reaching the epidermis within minutes.
Volatility & Respiratory Toxicity: Low-molecular-weight amines (MW 131.22) exhibit significant vapor pressure at room temperature. Inhalation of these vapors causes severe mucosal irritation, coughing, and dyspnea[4]. Furthermore, olfactory fatigue can occur, meaning workers may lose the ability to smell the chemical before it reaches toxic concentrations.
Core PPE Matrix
To mitigate these specific mechanistic risks, the following highly specific PPE must be utilized[5].
Protection Zone
Required Equipment
Material Specification
Mechanistic Rationale
Hands
Heavy-Duty Gloves
Butyl Rubber or Laminate (e.g., Silver Shield)
Butyl rubber provides superior resistance to lipophilic, basic amines, preventing the permeation that occurs with standard nitrile or latex.
Eyes/Face
Splash Goggles & Face Shield
Polycarbonate, indirectly vented
Prevents capillary action of corrosive liquids into the eye. A face shield protects the broader facial epidermis from micro-splashes[3].
Body
Lab Coat & Apron
Flame-Resistant (FR) cotton coat + Neoprene apron
Protects against the dual threat of flammability and corrosive tissue necrosis[5].
Respiratory
Engineering Control / Respirator
Fume Hood (Face velocity 0.4-0.6 m/s)
Vapors must be contained. If handling outside a hood is unavoidable, a is mandatory[3].
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are confirmed.
Step 1: Engineering Control Validation
Verify that the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm) or 0.4-0.6 m/s.
Clear the hood of incompatible materials, specifically strong oxidizing agents, acids, and halogenated solvents[6][7].
Step 2: PPE Donning & Setup
Inspect butyl rubber gloves for pinhole leaks using the inflation method.
Place a spill tray lined with chemical-absorbent pads inside the hood to contain potential micro-spills.
Step 3: Dispensing
Open the reagent bottle only within the validated fume hood.
Use glass or high-density polyethylene (HDPE) pipettes. Avoid using reactive metals (like copper or brass alloys) which can form explosive complexes with amines.
Dispense slowly to prevent aerosolization.
Step 4: Decontamination
Rinse all contaminated glassware and spatulas with a dilute, weak acid (e.g., 1M citric acid) inside the hood. This protonates the amine, converting the volatile, lipophilic free base into a water-soluble, non-volatile ammonium salt.
Follow with a thorough deionized water rinse.
Caption: Workflow for the safe handling and dispensing of 2-Methoxy-2-methylpentan-1-amine.
Emergency Response & Spill Management
In the event of a spill, the immediate priority is containment of the volatile corrosive vapors.
Small Spills (< 50 mL): Cover the spill with a neutralizing absorbent (e.g., sodium bisulfate or a commercial citric acid-based spill kit) to protonate the amine. Once neutralized, sweep the solid into a compatible waste container using non-sparking tools. Do not use water directly on the free base, as the exothermic heat of mixing can vaporize the chemical.
Large Spills (> 50 mL): Evacuate the laboratory immediately. Isolate the area and contact Environmental Health and Safety (EHS) or the emergency response team[8]. Personnel must wear to clean up bulk spills[6].
Disposal Protocols
Improper disposal of aliphatic amines can lead to severe environmental toxicity and dangerous reactions in waste streams. Follow these segregated pathways:
Aqueous Waste Stream (Concentration < 1%):
Dilute aqueous solutions of aliphatic amines must be using a weak acid before disposal[9][10].
Once neutralized, check local institutional guidelines; some facilities allow drain disposal of small quantities of neutralized, non-toxic amine salts, while others require EHS collection[7][11].
Organic/Concentrated Waste Stream:
Segregation is Critical: Never mix amine waste with chlorinated hydrocarbons (e.g., chloroform, dichloromethane). over time[7][11].
Collect concentrated 2-Methoxy-2-methylpentan-1-amine waste in a dedicated, clearly labeled, halogen-free organic waste container[7].
Store the waste container in a secondary containment tray in a cool, well-ventilated area until EHS pickup for [12][13].
Caption: Decision matrix and disposal pathway for aliphatic amine laboratory waste.
References
Vanderbilt University Medical Center (VUMC). "Guide to Laboratory Sink/Sewer Disposal of Wastes". Available at: [Link]
Ball State University. "Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains". Available at:[Link]
United States Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds". Available at: [Link]
Safe Work Australia. "Preparation of Safety Data Sheets for Hazardous Chemicals Code of Practice". Available at:[Link]
University of North Carolina (UNC) Environment, Health and Safety. "Laboratory Waste Management Plan". Available at:[Link]